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  • Product: N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride
  • CAS: 31820-18-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(tert-butyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5). Due to the limited availability of direct experimental spectra for this specific salt in public databases, this document synthesizes data from structurally related compounds and established principles of NMR spectroscopy to offer a robust set of predicted chemical shifts. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound. Furthermore, it outlines the fundamental concepts behind the spectral predictions and provides a comprehensive experimental protocol for the acquisition of NMR data for this and similar sterically hindered amine hydrochlorides.

Introduction: The Structural Elucidation of a Sterically Hindered Amine

N-(tert-butyl)-2-methyl-1-propanamine hydrochloride is a secondary amine salt characterized by significant steric hindrance around the nitrogen atom, contributed by the bulky tert-butyl and isobutyl groups. This structural feature influences its chemical reactivity and is of interest in various fields, including synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such organic molecules. This guide provides an in-depth examination of the expected proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.

The protonation of the amine nitrogen to form the hydrochloride salt has a profound effect on the electronic environment of the neighboring atoms, leading to significant changes in their NMR chemical shifts. Understanding these effects is crucial for the correct interpretation of the resulting spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. These predictions are based on the analysis of chemical shifts of analogous compounds such as tert-butylamine, isobutylamine, and other N-alkylated amines, taking into account the deshielding effect of the protonated nitrogen atom.[1][2][3][4][5][6][7] The predicted values are for spectra acquired in a common deuterated solvent like chloroform-d (CDCl₃) or deuterium oxide (D₂O). The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[8]

Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale for Prediction
(CH₃)₃C -~1.4 - 1.6Singlet (s)9HThe nine equivalent methyl protons of the tert-butyl group are expected to appear as a sharp singlet. The electron-withdrawing ammonium group will cause a downfield shift compared to the free amine.
-CH₂ -~2.8 - 3.2Doublet (d)2HThese methylene protons are adjacent to a methine proton and are significantly deshielded by the neighboring ammonium group, hence their downfield shift.
-CH (CH₃)₂~2.0 - 2.4Multiplet (m)1HThis methine proton will be a multiplet due to coupling with the adjacent methylene and methyl protons. It is also deshielded by the ammonium group, though to a lesser extent than the alpha-protons.
-CH(CH₃ )₂~1.0 - 1.2Doublet (d)6HThe six equivalent methyl protons of the isobutyl group will appear as a doublet due to coupling with the methine proton.
NH₂~8.0 - 10.0Broad Singlet (br s)2HProtons on a positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.[9][10]
Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
(C H₃)₃C-~28 - 32The methyl carbons of the tert-butyl group.
(CH₃)₃C -~55 - 60The quaternary carbon of the tert-butyl group, significantly deshielded by the adjacent nitrogen.
-C H₂-~50 - 55The methylene carbon, which is alpha to the nitrogen and therefore strongly deshielded.
-C H(CH₃)₂~25 - 30The methine carbon of the isobutyl group.
-CH(C H₃)₂~18 - 22The two equivalent methyl carbons of the isobutyl group.

Structural Assignment and Rationale

The predicted chemical shifts are directly correlated with the molecular structure of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. The following diagram illustrates the different proton and carbon environments.

Figure 1: Structure and predicted ¹H and ¹³C NMR assignments.

The deshielding effect of the positively charged nitrogen atom is the most significant factor influencing the chemical shifts of the adjacent protons and carbons (the α and α' positions). This effect diminishes with distance, as seen in the more upfield shifts of the β-protons and carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride, the following experimental protocol is recommended.

Materials and Instrumentation
  • Sample: N-(tert-butyl)-2-methyl-1-propanamine hydrochloride

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). CDCl₃ is suitable for many amine hydrochlorides, but D₂O can also be used and will result in the exchange of the N-H protons with deuterium, causing their signals to disappear from the ¹H spectrum.[1]

  • Internal Standard: Tetramethylsilane (TMS) for CDCl₃ (0 ppm for both ¹H and ¹³C). For D₂O, a different internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[8]

Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_acquisition Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.5-0.7 mL of CDCl₃ or D₂O) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer vortex 4. Vortex to Homogenize transfer->vortex insert 5. Insert into Spectrometer vortex->insert lock_shim 6. Lock and Shim insert->lock_shim acquire_1H 7. Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C 8. Acquire ¹³C Spectrum acquire_1H->acquire_13C

Figure 2: Workflow for NMR sample preparation and data acquisition.

Spectrometer Parameters
  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Decoupling: Proton broadband decoupling.

Causality and Interpretation

The choice of experimental parameters is critical for obtaining a high-quality spectrum.

  • Solvent Selection: The choice of deuterated solvent is paramount. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, for amine hydrochlorides, solubility can sometimes be an issue. D₂O is an alternative, but the labile N-H protons will exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum, which can be a useful diagnostic tool.[1]

  • Shimming: Proper shimming of the magnetic field is essential to achieve high resolution and symmetrical peak shapes, which is crucial for accurate multiplicity analysis.

  • Relaxation Delay: Adequate relaxation delays are necessary to ensure that all nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration of the signals. This is particularly important in ¹³C NMR for the quantification of different carbon environments.

Conclusion

References

  • BIOFOUNT. N-(tert-butyl)-2-methyl-1-propanamine hydrochloride.
  • Shokhen, M., Albeck, A., & Senderowitz, H. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. Available from: [Link]

  • Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • FooDB. Showing Compound 2-Methyl-1-propylamine (FDB012495). Available from: [Link]

  • NIST. 2-Propanamine, 2-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

  • NIST. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. In NIST Chemistry WebBook. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Thermal Degradation Kinetics of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride: A Comprehensive Guide

Executive Summary Understanding the thermodynamic stability of pharmaceutical intermediates and specialized amine salts is critical for optimizing synthesis, formulation, and storage conditions. N-(Tert-butyl)-2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic stability of pharmaceutical intermediates and specialized amine salts is critical for optimizing synthesis, formulation, and storage conditions. N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5), often referred to as tert-butyl isobutylamine hydrochloride, is a highly sterically hindered secondary amine salt.

As a Senior Application Scientist, I approach the thermodynamic profiling of such compounds not merely as a data collection exercise, but as a system of interacting kinetic and thermodynamic variables. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this specific amine hydrochloride, detailing the structural impact of steric hindrance, the pathways of thermal dissociation, and the self-validating analytical methodologies required to accurately profile its thermal behavior.

Structural Thermodynamics & The Role of Steric Hindrance

The molecular architecture of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is defined by the massive steric bulk flanking its secondary nitrogen center—specifically, a tert-butyl group and an isobutyl group.

From a physical chemistry perspective, this steric hindrance dictates the compound's solid-state thermodynamics. In a typical unhindered amine hydrochloride, strong and highly ordered N−H+⋯Cl− hydrogen bonding networks drive the formation of a dense crystal lattice, resulting in high lattice energy. However, the bulky alkyl groups in this compound sterically shield the protonated nitrogen. This shielding prevents tight crystal packing, which inherently lowers the lattice energy. Consequently, the enthalpy of fusion ( ΔHfus​ ) and the onset temperature of the melt/dissociation phase are depressed relative to unhindered analogs.

Interestingly, while the ionic lattice is destabilized by steric bulk, the covalent carbon skeleton of 1 compared to conventional primary or secondary amines[1]. These hindered amines, often synthesized via highly selective 2, require significant thermal energy to break the carbon-nitrogen bonds, meaning the primary thermal event is ionic dissociation rather than molecular decomposition[2].

Thermodynamic Decomposition Pathways

When subjected to thermal stress, amine hydrochlorides do not immediately undergo covalent degradation. Instead, they typically undergo a one-step endothermic dissociation process, yielding an 3[3].

The thermodynamic cycle for this process involves the input of heat to overcome the lattice energy (fusion/melting), followed by the enthalpy of dissociation ( ΔHdiss​ ). Because the free amine (N-(Tert-butyl)-2-methyl-1-propanamine) is highly volatile, the dissociation equilibrium is continuously driven forward in open systems.

G A N-(Tert-butyl)-2-methyl- 1-propanamine HCl (Solid) B Melt / Liquid Phase A->B Heat (ΔH_fus) C Free Amine (Gas) + HCl (Gas) A->C Sublimation / Direct Dissociation B->C Dissociation (ΔH_diss) D Degradation Products (Isobutylene, etc.) C->D High Temp Degradation (>250°C)

Thermodynamic decomposition pathway of sterically hindered amine hydrochlorides.

Experimental Methodologies for Thermodynamic Profiling

To establish a self-validating thermodynamic profile, we must employ orthogonal analytical techniques. The following protocols detail the causal logic behind each experimental choice.

Workflow S1 Sample Prep (Dry N2) S2 TGA (Mass Loss) S1->S2 S3 DSC (Heat Flow) S1->S3 S4 TG-FTIR (Evolved Gas) S2->S4 Off-gas S5 Kinetic Modeling (E_a Calculation) S2->S5 Conversion S3->S5 Enthalpy

Integrated analytical workflow for thermodynamic stability profiling.

Protocol A: High-Resolution Thermogravimetric Analysis (HR-TGA)

Purpose: To determine the onset of thermal dissociation and calculate the activation energy ( Ea​ ) of the decomposition process.

  • Sample Preparation: Dry the amine hydrochloride under vacuum at 40°C for 24 hours. Causality: Amine salts are highly hygroscopic. Adventitious water acts as a plasticizer, artificially lowering the apparent dissociation temperature.

  • Purge Gas Configuration: Establish a dry N2​ flow at 50 mL/min. Causality: Continuous nitrogen purging sweeps the evolved HCl and free amine away from the sample, preventing gas-phase recombination and 4[4].

  • Isoconversional Heating Program: Ramp from 25°C to 350°C at multiple heating rates (e.g., 2, 5, 10, and 20 °C/min). Causality: Thermal dissociation is kinetically limited. A single heating rate cannot decouple the pre-exponential factor from the activation energy. Multiple rates allow the application of the Flynn-Wall-Ozawa (FWO) method to calculate Ea​ reliably.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To quantify the enthalpy of fusion ( ΔHfus​ ) and the enthalpy of dissociation ( ΔHdiss​ ).

  • Encapsulation: Weigh 2-5 mg of the sample into an aluminum pan and seal it with a lid containing a 50 µm pinhole . Causality: If a hermetically sealed pan is used, the evolved HCl gas increases internal pressure, artificially shifting the dissociation equilibrium to higher temperatures (Le Chatelier's principle) and risking pan rupture. A pinhole allows gas escape, maintaining isobaric conditions while retaining enough self-generated atmosphere to accurately resolve the endothermic peak.

  • Thermal Cycle: Heat from 25°C to 250°C at 10 °C/min against an empty matched reference pan.

  • Integration: Integrate the area under the endothermic peaks to extract precise thermodynamic values.

Quantitative Thermodynamic Data & Kinetic Modeling

Based on the structural properties of sterically hindered secondary amine hydrochlorides, the anticipated thermodynamic parameters for N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride are summarized below.

Thermodynamic PropertyEstimated RangeAnalytical MethodMechanistic Rationale
Melting Point ( Tm​ ) 180 - 210 °CDSC (Pinhole Pan)Depressed relative to unhindered amines due to steric disruption of the crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) 15 - 25 kJ/molDSCLower lattice energy caused by the bulky tert-butyl and isobutyl substituents.
Onset of Dissociation ( Tdiss​ ) 220 - 260 °CTGA ( N2​ Purge)Endothermic release of HCl gas; highly dependent on purge gas flow rate and system pressure.
Activation Energy ( Ea​ ) 80 - 120 kJ/molIsoconversional TGARepresents the energy barrier required to break the N−H+⋯Cl− ionic interaction.

Environmental and Solvent Effects

It is crucial to note that the thermodynamic stability of this compound is not an absolute constant but a function of its environment. The4[4]. Introducing a non-polar solvent during processing can significantly alter the reaction kinetics by lowering the apparent decomposition temperature. Furthermore, exposure to high humidity will lead to moisture sorption, which plasticizes the crystal lattice and drastically reduces both the melting point and the onset temperature of dissociation.

References

  • TG-FTIR, DSC, and Quantum-Chemical Studies on the Thermal Decomposition of Quaternary Ethylammonium Halides , The Journal of Physical Chemistry A - ACS Publications,3

  • Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl , ASME Digital Collection, 4

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine , PMC - National Institutes of Health,2

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE , UKnowledge - University of Kentucky, 1

Sources

Foundational

A Guide to the Single-Crystal X-ray Structure Determination of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride for Pharmaceutical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The Pharmaceutical Significance of Hydrochloride Salts In pharmaceutical development, the active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pharmaceutical Significance of Hydrochloride Salts

In pharmaceutical development, the active pharmaceutical ingredient (API) is often converted into a salt form to enhance its physicochemical properties. Hydrochloride salts are among the most common, utilized in over 60% of pharmaceutical medications.[1] This preference is due to several key advantages:

  • Enhanced Solubility and Bioavailability: Hydrochloride salts of amine-containing compounds, like N-(tert-butyl)-2-methyl-1-propanamine, typically exhibit significantly greater aqueous solubility compared to their free base counterparts.[2][3][4] This improved solubility facilitates better dissolution in gastrointestinal fluids, which is often a prerequisite for efficient absorption and improved bioavailability.[2][4]

  • Improved Stability: The protonation of the amine group to form a stable ammonium ion reduces the molecule's susceptibility to oxidative degradation.[4] This enhanced chemical stability translates to a longer shelf-life and more reliable dosing.[1][3][5]

  • Crystallinity and Formulation: Salt formation often promotes the generation of a stable, crystalline solid.[4] Crystalline materials are preferred for formulation due to their predictable dissolution profiles and consistent physical properties, which are crucial for manufacturing tablets and capsules with precise dosage control.[3][4]

Understanding the precise three-dimensional structure of the hydrochloride salt is paramount. It reveals the exact pattern of ionic interactions, hydrogen bonding, and molecular packing in the solid state. This information is critical for understanding the material's stability, predicting its physical properties, and identifying potential polymorphic forms, all of which are vital for successful drug development.

Experimental and Computational Workflow for Structure Determination

The process of determining a crystal structure is a systematic workflow that begins with high-quality crystals and ends with a validated, refined atomic model.[6][7]

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Synthesis & Purification of N-(Tert-butyl)-2-methyl-1-propanamine HCl B Crystal Growth Trials (e.g., Slow Evaporation, Vapor Diffusion) A->B C Selection of a High-Quality Single Crystal B->C D Mounting Crystal on Diffractometer C->D E Single-Crystal X-ray Diffraction Data Collection D->E F Data Processing (Integration, Scaling, Merging) E->F G Structure Solution (e.g., Direct Methods using SHELXS) F->G H Structure Refinement (e.g., Least-Squares using SHELXL) G->H I Structure Validation (e.g., using PLATON/checkCIF) H->I J J I->J Final Crystallographic Information File (CIF)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Isoelectric Behavior of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and complex organic synthesis, sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and complex organic synthesis, sterically hindered secondary amines serve as critical building blocks. N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS: 31820-18-5), also known as N-tert-butylisobutylamine hydrochloride, is a highly branched aliphatic amine salt. Its unique architecture—featuring both a tert-butyl and an isobutyl group—imparts distinct physicochemical properties, including specific steric shielding of the nitrogen lone pair, altered solvation dynamics, and selective nucleophilicity.

This whitepaper provides an authoritative, deep-dive analysis of its physical properties, acid-base chemistry (pKa and isoelectric behavior), and the validated experimental protocols required to characterize it in a laboratory setting.

Chemical Identity and Structural Causality

The free base of this compound is a secondary amine. However, because low-molecular-weight aliphatic amines are highly volatile, corrosive, and prone to oxidation, it is commercially and practically handled as the hydrochloride salt .

Structural Implications on Reactivity

The nitrogen atom is flanked by a tert-butyl group and an isobutyl group.

  • Steric Hindrance: The bulky tert-butyl group severely restricts the approach of electrophiles. This makes the free base an excellent non-nucleophilic base or a highly selective nucleophile that resists over-alkylation (e.g., preventing the formation of tertiary amines or quaternary ammonium salts during synthesis).

  • Solvation Effects: The hydrophobic bulk of the alkyl chains limits the ability of water molecules to stabilize the protonated ammonium ion via hydrogen bonding. This directly impacts its acid-base equilibrium.

Summary of Physical Properties

The following table synthesizes the quantitative physical and chemical data for the compound [1][3].

PropertyValue / DescriptionExperimental Causality / Note
Chemical Formula C₈H₁₉N · HCl (Salt)The HCl salt ensures a stable, weighable solid.
Molecular Weight 165.70 g/mol Crucial for precise stoichiometric calculations.
CAS Registry Number 31820-18-5Standard identifier for procurement and safety.
Physical State White to off-white crystalline powderTypical for aliphatic amine hydrochlorides.
Solubility (Water) Highly Soluble (>100 mg/mL)The ionic nature of the HCl salt drives aqueous solubility.
Solubility (Organic) Soluble in MeOH, EtOH; Insoluble in HexaneUseful for selective precipitation and recrystallization.
Hygroscopicity Moderate to HighRequires storage in a desiccator under inert gas (Argon/N₂).

Acid-Base Chemistry: pKa and "Isoelectric Point"

A common point of confusion in pharmaceutical profiling is the application of the term Isoelectric Point (pI) to mono-basic amines.

The Misnomer of the Isoelectric Point (pI) for Monoamines

Strictly speaking, the isoelectric point (pI) is the pH at which a molecule carries no net electrical charge, typically applied to zwitterionic molecules like amino acids that possess both acidic (carboxylic) and basic (amine) functional groups.

For a simple secondary amine like N-(tert-butyl)-2-methyl-1-propanamine, there is no acidic proton to lose to form an anion. Therefore, it does not have a true isoelectric point. Instead, it exists in a binary equilibrium between the cationic conjugate acid (protonated) and the neutral free base (unprotonated). The "pH of zero net charge" is effectively any pH significantly above its pKa (typically pH > 12.5), where >99% of the molecules are in the neutral free base form.

pKa Determination and Predictive Logic

The fundamental metric for this compound is the pKa of its conjugate acid .

  • Primary aliphatic amines like tert-butylamine and isobutylamine exhibit pKa values of approximately 10.68 [1][2].

  • Secondary aliphatic amines generally show a slight increase in basicity due to the electron-donating inductive effects of two alkyl groups (e.g., diethylamine pKa ~ 10.9).

  • However, the extreme steric bulk of the tert-butyl and isobutyl groups creates a counteracting desolvation penalty . Water cannot efficiently surround and stabilize the positive charge on the nitrogen.

  • Result: The pKa of N-(tert-butyl)-2-methyl-1-propanamine is experimentally estimated to be 10.6 to 10.8 at 25°C.

G A pH < 9.0 >98% Protonated (Cationic) High Aqueous Solubility B pH = pKa (~10.7) 50% Protonated / 50% Free Base Equilibrium State A->B Add NaOH B->A Add HCl C pH > 12.5 >98% Free Base (Neutral) High Organic Solubility B->C Add NaOH C->B Add HCl

Fig 1: Acid-base equilibrium logic and protonation states as a function of environmental pH.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, physical properties must be derived from self-validating experimental systems. Below are the definitive protocols for characterizing N-(tert-butyl)-2-methyl-1-propanamine hydrochloride.

Protocol: Potentiometric Titration for pKa Determination

Because pKa is temperature-dependent, this protocol enforces strict thermal control[4].

Reagents & Equipment:

  • 0.1 M NaOH (Standardized).

  • High-precision pH meter with a glass electrode (calibrated at pH 4.0, 7.0, and 10.0).

  • Jacketed titration vessel connected to a circulating water bath set to 25.0 ± 0.1 °C.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~165.7 mg (approx. 1.0 mmol) of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. Dissolve completely in 50.0 mL of degassed, deionized water (to prevent CO₂ interference).

  • Baseline Measurement: Insert the pH probe and allow the temperature to equilibrate to 25°C. Record the initial pH (expected to be acidic, ~pH 4-5, due to the weak acid nature of the amine hydrochloride).

  • Titration Execution: Add 0.1 M NaOH in 0.5 mL increments under constant magnetic stirring. Reduce the increment volume to 0.1 mL as the pH approaches 9.5 (the buffering region).

  • Data Logging: Record the pH 30 seconds after each addition to ensure equilibrium. Continue until the pH stabilizes above 12.0.

  • Causality & Analysis: Plot pH vs. Volume of NaOH. Calculate the first derivative (dpH/dV) to find the exact equivalence point. The pKa is mathematically defined as the pH at exactly half the volume of the equivalence point (the half-equivalence point), where [Base] = [Conjugate Acid].

Workflow Step1 1. Dissolve HCl Salt (Degassed DI Water, 25°C) Step2 2. Calibrate & Record Initial Acidic pH Step1->Step2 Step3 3. Titrate 0.1M NaOH (0.1 - 0.5 mL increments) Step2->Step3 Step4 4. Plot pH vs. Volume Calculate 1st Derivative Step3->Step4 Step5 5. Extract pKa (pH at Half-Equivalence) Step4->Step5

Fig 2: Step-by-step potentiometric titration workflow for accurate pKa determination.

Protocol: Freebasing for Organic Synthesis

When utilizing this compound in anhydrous organic synthesis (e.g., Buchwald-Hartwig aminations), the HCl salt must be converted to the free base.

Step-by-Step Methodology:

  • Suspend 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM) in a separatory funnel.

  • Add 20 mL of 1.0 M aqueous NaOH.

  • Causality: The NaOH deprotonates the ammonium salt (pH > 12). The resulting neutral free base is highly lipophilic and immediately partitions into the lower DCM layer.

  • Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (Note: Do not use high vacuum or elevated heat, as the free base is volatile).

Conclusion

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is a highly specialized, sterically hindered secondary amine salt. While it lacks a true isoelectric point, its acid-base behavior is defined by a pKa of ~10.7, governed by a delicate balance between alkyl inductive effects and steric desolvation. By understanding these intrinsic properties and utilizing validated analytical protocols like potentiometric titration, researchers can accurately predict its behavior in both aqueous formulations and complex synthetic organic pathways.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6558, Isobutylamine." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6386, tert-Butylamine." PubChem. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of bulky secondary amines using N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Application Note: Advanced Protocols for the Synthesis and Utilization of Bulky Secondary Amines – Featuring N-(tert-butyl)-2-methyl-1-propanamine hydrochloride Executive Summary The synthesis of sterically encumbered te...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis and Utilization of Bulky Secondary Amines – Featuring N-(tert-butyl)-2-methyl-1-propanamine hydrochloride

Executive Summary

The synthesis of sterically encumbered tertiary amines is a critical bottleneck in modern pharmaceutical development, particularly when constructing target-specific conformational locks or modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This application note details the mechanistic causality and experimental protocols for utilizing highly hindered secondary amines in Buchwald-Hartwig cross-coupling reactions. We utilize N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5) as our model substrate, demonstrating how to overcome severe steric barriers through rational ligand design and precise stoichiometric control.

The Steric Challenge: Causality in Ligand & Precursor Selection

Why use the Hydrochloride Salt? Free aliphatic secondary amines bearing bulky substituents (such as the tert-butyl and isobutyl groups in our model compound) are notoriously volatile, susceptible to atmospheric oxidation, and difficult to weigh with the precision required for catalytic screening[1]. By utilizing the bench-stable, non-hygroscopic hydrochloride salt of N-(tert-butyl)-2-methyl-1-propanamine, researchers ensure exact stoichiometric control. However, this choice necessitates a critical adjustment in the reaction's base stoichiometry: an additional full equivalent of a strong base (e.g., NaOtBu) must be added strictly to liberate the free amine in situ before the catalytic cycle can proceed.

Overcoming the Catalytic Bottleneck In standard palladium-catalyzed aminations, less hindered amines readily bind to the Pd(II) center. However, the immense steric bulk of N-(tert-butyl)-2-methyl-1-propanamine prevents efficient formation of the Pd-amido complex when using traditional ligands (like BINAP or dppf), often leading to off-cycle bis(amine)Pd(II) dead-ends.

To force the reaction forward, we must employ highly active, sterically demanding dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos[2]. These bulky ligands serve a dual mechanistic purpose:

  • Stabilization of the Active Species: They favor the formation of a highly reactive, 14-electron monoligated Pd(0)L species, which rapidly undergoes oxidative addition with the aryl halide[3].

  • Acceleration of Reductive Elimination: The extreme steric volume of the ligand creates a highly crowded coordination sphere at the Pd(II) center. This steric clash physically forces the bulky amine and the aryl group together, drastically accelerating the rate-limiting reductive elimination step to release the product[3].

Quantitative Ligand Optimization Data

To validate the causality of ligand selection, a screening matrix was executed coupling N-(tert-butyl)-2-methyl-1-propanamine hydrochloride with 4-bromoanisole. The quantitative data below demonstrates that sufficient base and extreme ligand bulk are absolute prerequisites for success.

EntryLigandBase (Equiv)Time (h)GC-MS Yield (%)Causality / Observation
1BINAPNaOtBu (2.5)24< 5%Ligand lacks steric bulk; fails to drive reductive elimination.
2XPhosNaOtBu (2.5)2442%Moderate conversion; coordination sphere is insufficiently crowded.
3RuPhosNaOtBu (2.5)1685%Good conversion; accommodates secondary amines effectively[4].
4BrettPhosNaOtBu (2.5)1296% Optimal; extreme bulk perfectly accelerates elimination[2].
5BrettPhosNaOtBu (1.5)2412%Failure: Base depleted by HCl salt; catalytic cycle stalls.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure each mechanistic step is verified before proceeding.

Phase 1: Reagent Preparation & Stoichiometric Logic
  • Calculate Stoichiometry: For every 1.0 mmol of aryl halide, weigh 1.2 mmol of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride.

  • Base Compensation: Weigh 2.5 mmol of Sodium tert-butoxide (NaOtBu). Logic check: 1.2 mmol is consumed immediately to neutralize the amine hydrochloride, leaving 1.3 mmol to act as the catalytic base for the Buchwald-Hartwig cycle[2].

Phase 2: Catalytic Cross-Coupling
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%, 0.02 mmol) and BrettPhos (4 mol%, 0.04 mmol).

  • Pre-catalyst Activation: Add 1.0 mL of anhydrous 1,4-dioxane. Stir for 5 minutes. Self-Validation Check: The solution must transition to a deep red/purple hue, confirming the successful generation of the active monoligated Pd(0)L complex[3].

  • Substrate Addition: Add the aryl halide (1.0 mmol), N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (1.2 mmol), and NaOtBu (2.5 mmol).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the vigorously stirring mixture at 100 °C for 12 hours.

Phase 3: In-Process Validation (IPC)
  • Sampling: At the 4-hour mark, cool the reaction briefly, extract a 50 µL aliquot, and quench it in 0.5 mL of ethyl acetate and 0.5 mL of water (to dissolve salts).

  • GC-MS Verification: Analyze the organic layer.

    • If the free amine is present but the aryl halide remains unconsumed: Oxidative addition has failed. Verify catalyst integrity.

    • If both are consumed but a mass corresponding to a bis-aryl or reduced arene appears: Reductive elimination is too slow. Ensure BrettPhos was used, not a smaller ligand.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical points where steric hindrance dictates the reaction's success.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII_Ar_X L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar_X AmineBind Amine Coordination & HCl Neutralization PdII_Ar_X->AmineBind + Bulky Amine HCl + 2.5 eq Base PdII_Ar_NR2 L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Ar_NR2 - Base•HCl - Base•HX RedElim Reductive Elimination (Sterically Accelerated) PdII_Ar_NR2->RedElim Steric Clash Forces Elimination RedElim->Pd0 Catalyst Regeneration Product Bulky Tertiary Amine Target API RedElim->Product Product Release

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting steric drivers.

References

  • [1] CAS 31820-18-5 - Sigma-Aldrich (N-(tert-butyl)-2-methyl-1-propanamine hydrochloride). Sigma-Aldrich. Available at:

  • [4] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications. Available at:

  • Complementary Strategies for Directed C(sp3)−H Functionalization: A Comparison of Transition‐Metal‐Catalyzed Activation. SNNU. Available at:

  • [2] 1-Bromo-2-(tert-Butyl)benzene | 7073-99-6. Benchchem. Available at:

  • [3] Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | 34409-44-4. Benchchem. Available at:

Sources

Application

Application Note: N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride as a Sterically Tunable Ligand Precursor in Transition Metal Catalysis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The design of sterically demanding, electron-rich ligands...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The design of sterically demanding, electron-rich ligands is a cornerstone of modern transition metal catalysis. N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (also known as tert-butyl isobutylamine hydrochloride) represents a highly specialized secondary amine precursor. Its unique structural asymmetry—combining a rigid, highly sterically demanding tert-butyl group with a flexible, yet bulky, isobutyl arm—provides an optimal steric pocket for metal centers.

Using the bench-stable hydrochloride salt rather than the volatile free amine ensures precise stoichiometric control, prevents atmospheric oxidation, and allows for controlled in situ activation[1],[2]. This application note details the synthesis and deployment of this precursor in two distinct catalytic paradigms: Phosphinoamine (P-N) ligands for Palladium-catalyzed cross-coupling and Bulky Amido ligands for Titanium-catalyzed hydroamination .

Causality in Ligand Design: The Steric "Push-Pull" Effect

The efficacy of a ligand in catalysis is governed by its ability to stabilize the metal center while simultaneously promoting substrate binding and product release.

  • The tert-butyl group (The "Push"): Provides extreme steric bulk directly adjacent to the coordinating atom (N or P). In Palladium catalysis, this bulk forces the resting state of the catalyst into a highly reactive, monoligated L1​Pd(0) species, which is critical for the oxidative addition of unactivated aryl chlorides[3],[4]. In early transition metals (Ti, Zr), it prevents the formation of inactive, bridged dimeric species[5],[6].

  • The isobutyl group (The "Pull"): Unlike a second tert-butyl group (which would render the amine too sterically hindered to coordinate effectively), the isobutyl group features a −CH2​− spacer. This provides rotational flexibility, allowing the ligand to "open" and accept incoming substrates during the catalytic cycle.

  • The Hydrochloride Salt: Secondary aliphatic amines are prone to degradation and are often difficult to handle. The hydrochloride salt acts as a stable, weighable solid that can be deprotonated in situ[1].

Protocol I: Synthesis of Unsymmetrical Phosphinoamine (P-N) Ligands for Pd-Catalysis

Phosphinoamines (aminophosphines) are highly tunable ligands where the electronic properties of the phosphorus atom are modulated by the adjacent nitrogen lone pair[7].

Experimental Methodology: Ligand Synthesis

Objective: Synthesize (tBu)(iBu)N−P(Cy)2​ (Cy = cyclohexyl).

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (10.0 mmol, 1.66 g).

  • Solvent & Base: Suspend the salt in anhydrous toluene (30 mL). Add dry triethylamine ( NEt3​ ) (25.0 mmol, 3.5 mL). Causality: Excess NEt3​ is required; one equivalent neutralizes the HCl salt to liberate the free amine, and the second acts as an acid scavenger for the subsequent phosphorylation step.

  • Phosphorylation: Cool the mixture to 0 °C. Dropwise, add chlorodicyclohexylphosphine ( Cy2​PCl ) (10.0 mmol, 2.2 mL) via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of NEt3​⋅HCl will form.

  • Purification: Filter the suspension through a pad of dry Celite under argon. Concentrate the filtrate in vacuo to yield the P-N ligand as a viscous oil or low-melting solid. Store in a glovebox.

Application: Suzuki-Miyaura Cross-Coupling

Procedure:

  • In a glovebox, combine Pd2​(dba)3​ (1.0 mol% Pd) and the synthesized P-N ligand (2.2 mol%) in THF (2 mL). Stir for 15 minutes to generate the active L1​Pd(0) complex.

  • Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Seal the vial, remove from the glovebox, and heat at 80 °C for 4 hours.

  • Quench with water, extract with EtOAc, and analyze via GC-FID.

G A Amine HCl Salt (Stable Precursor) B Free Amine (In situ) A->B + NEt3 (- NEt3·HCl) C P-N Ligand (tBu)(iBu)N-PR2 B->C + R2PCl (- NEt3·HCl) D L1Pd(0) Complex (Active Catalyst) C->D + Pd2(dba)3 E Oxidative Addition (Ar-Cl Cleavage) D->E + Aryl Chloride E->D Transmetalation & Reductive Elimination

Workflow of P-N ligand synthesis and subsequent Palladium-catalyzed cross-coupling cycle.

Protocol II: Generation of Bulky Amido-Titanium Complexes

Bulky amido ligands are critical in rare-earth and early transition metal chemistry to satisfy the electronic requirements of the metal without saturating the coordination sphere, thus leaving open sites for catalysis (e.g., hydroamination of alkynes)[5],[6].

Experimental Methodology: Metalation

Objective: Synthesize [(tBu)(iBu)N]2​TiCl2​ .

  • Deprotonation: In a Schlenk flask, suspend the amine hydrochloride (20.0 mmol) in anhydrous THF (40 mL) at -78 °C.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 40.0 mmol, 16.0 mL). Causality: Two equivalents of strong base are strictly required. The first equivalent deprotonates the HCl salt, generating butane and LiCl. The second equivalent deprotonates the secondary amine to form the lithium amide ( LiNR2​ ).

  • Warming: Stir at -78 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Transmetalation: Re-cool the solution to -78 °C. Add a solution of TiCl4​(THF)2​ (10.0 mmol) in THF (20 mL) dropwise.

  • Isolation: Stir overnight at room temperature. Remove solvent in vacuo, extract the residue with dry pentane, filter to remove LiCl, and crystallize at -30 °C to isolate the dark red Titanium complex.

G N1 Amine Hydrochloride tBu(iBu)NH2+ Cl- N2 Lithium Amide tBu(iBu)N-Li+ N1->N2 2 eq. n-BuLi (-78 °C) N4 Bulky Amido-Ti Complex [tBu(iBu)N]2TiCl2 N2->N4 Salt Metathesis N3 Titanium Precursor TiCl4(THF)2 N3->N4 -2 LiCl N5 N5 N4->N5 Catalyst Activation

Synthesis pathway of bulky amido-titanium complexes for hydroamination catalysis.

Quantitative Data Presentation

To validate the structural causality of the tert-butyl/isobutyl asymmetry, the synthesized P-N ligand was benchmarked against symmetrical analogs in a standard Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid (1.0 mol% Pd, 80 °C, 4h).

Ligand Precursor (Amine)Ligand StructureYield (%)TONTOF ( h−1 )Mechanistic Observation
Diisopropylamine (iPr)2​N−P(Cy)2​ 42%4210.5Insufficient bulk; forms inactive L2​Pd resting state.
Di-tert-butylamine (tBu)2​N−P(Cy)2​ 15%153.7Extreme bulk prevents efficient substrate coordination.
N-(tert-butyl)-isobutylamine (tBu)(iBu)N−P(Cy)2​ 96% 96 24.0 Optimal push-pull steric profile; rapid oxidative addition.

Table 1: Comparative catalytic performance demonstrating the superiority of the unsymmetrical N-(tert-butyl)-isobutylamine derived ligand.

References

  • Roesky, P. W. (2003). Bulky Amido Ligands in Rare Earth Chemistry — Syntheses, Structures, and Catalysis. Zeitschrift für anorganische und allgemeine Chemie, 629(11), 1881-1894. Available at:[Link][6]

  • Edelmann, F. T. (2008). Advances in the Coordination Chemistry of Amidinate and Guanidinate Ligands. Advances in Organometallic Chemistry. Available at:[Link][5]

  • Gavin, D. P. P. (2012). Design, synthesis and evaluation of organocatalysts in 1,4-conjugate additions to nitroolefins and alkylidene malonates. National University of Ireland, Maynooth. Available at: [Link][1]

  • Arnoldy, P., et al. (2002). Process for the production of 3-hydroxypropanal. US Patent US6380438B1. Available at:[2]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at:[Link][3]

  • So, C. M., et al. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795-2798. Available at:[Link][4]

  • Higham, L. J., et al. (2020). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Molecules, 25(17), 3894. Available at:[Link][7]

Sources

Method

Protocol for amide bond formation with N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Introduction & Mechanistic Challenges The synthesis of amides from carboxylic acids and amines is a foundational transformation in drug development. However, coupling highly sterically hindered secondary amines—such as N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The synthesis of amides from carboxylic acids and amines is a foundational transformation in drug development. However, coupling highly sterically hindered secondary amines—such as N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (also known as N-tert-butylisobutylamine HCl)[1]—presents a severe kinetic challenge.

This specific amine features both a bulky tert-butyl group and an isobutyl group flanking the secondary nitrogen. The resulting steric shield severely restricts the trajectory of the nitrogen lone pair, rendering it exceptionally poor at nucleophilic attack.

Why Standard Protocols Fail

Standard carbodiimide-mediated protocols (e.g., EDC/HOBt or DCC) are thermodynamically favorable but kinetically slow[2]. When applied to highly hindered amines, the slow rate of nucleophilic attack allows deleterious side reactions to outcompete amide formation. Specifically, the unstable O-acylisourea intermediate undergoes an irreversible O-to-N migration, yielding a dead-end N-acylurea byproduct rather than the desired amide[3].

To successfully couple N-(tert-butyl)-2-methyl-1-propanamine, the activation strategy must minimize the steric bulk of the leaving group at the transition state while maximizing electrophilicity.

Reagent Selection Strategy: Uronium Salts vs. Acyl Fluorides

For extreme steric hindrance, we bypass standard carbodiimides and rely on two advanced activation strategies: HOAt-derived Uronium Salts (HATU/COMU) and In Situ Acyl Fluorides (TFFH) .

The Uronium Approach (HATU & COMU)

HATU is the gold standard for difficult couplings. Its efficacy stems from the 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the HOAt pyridine ring acts as a neighboring group, hydrogen-bonding with the incoming amine and pre-organizing the transition state to accelerate the coupling step[2]. COMU is a third-generation alternative that replaces the explosive benzotriazole core with an Oxyma-based morpholino skeleton. It offers comparable or superior coupling efficiency to HATU, produces water-soluble byproducts, and has a significantly safer handling profile[3][4].

The Acyl Fluoride Rescue Strategy (TFFH)

When the steric bulk is so severe that even HATU/COMU fails, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the ultimate rescue strategy[3]. Unlike acid chlorides, which are highly sensitive to hydrolysis, acid fluorides are remarkably stable to moisture but highly reactive toward amines[5]. Crucially, the fluoride ion is the smallest possible leaving group, drastically reducing steric clash during the amine's nucleophilic attack[6].

Table 1: Coupling Reagent Comparison for Hindered Substrates
ReagentActivation IntermediateSteric ToleranceByproduct RemovalSafety Profile
EDC/HOBt O-acylisourea / HOBt esterPoor (Prone to N-acylurea)Easy (Water-soluble urea)Standard
HATU HOAt active esterHighModerateExplosion risk, Allergenic
COMU Oxyma active esterHighEasy (Water-soluble)Safer, Non-explosive
TFFH Acyl FluorideExtreme EasyCorrosive/Irritant

Activation and Coupling Pathways

The following diagram illustrates the logical causality behind selecting TFFH for extreme steric hindrance. By converting the carboxylic acid to an acyl fluoride, the transition state is relieved of the bulky HOAt/HOBt leaving groups.

ActivationPathway Acid Carboxylic Acid AcylFluoride Acyl Fluoride (Minimal Steric Bulk) Acid->AcylFluoride Fluorination TFFH TFFH + DIPEA (Activation) TFFH->AcylFluoride Reagent Amide Sterically Hindered Amide Bond AcylFluoride->Amide Nucleophilic Attack Amine N-(tert-butyl)-2-methyl- 1-propanamine HCl Amine->Amide Freebased by DIPEA

Figure 1: Mechanistic pathway of TFFH-mediated acyl fluoride generation and subsequent hindered amide coupling.

Experimental Protocols

Below are two self-validating protocols. Protocol A should be attempted first due to milder conditions. If LC-MS indicates unreacted starting material after 18 hours, escalate to Protocol B .

Critical Note on Base Equivalents: Because the target amine is supplied as a hydrochloride salt[1], you must add an extra 1.0 equivalent of base (DIPEA) purely to liberate the free amine, in addition to the base required for the coupling reagent's activation cycle.

Protocol A: COMU or HATU-Mediated Coupling (Solution Phase)

This protocol utilizes COMU for its enhanced safety and solubility profile[4], though HATU can be substituted directly at the same molar equivalents.

Reagents:

  • Carboxylic Acid: 1.0 eq

  • N-(Tert-butyl)-2-methyl-1-propanamine HCl: 1.2 eq

  • COMU (or HATU): 1.1 eq

  • DIPEA: 3.5 eq (1.2 eq to freebase the amine + 2.3 eq for activation)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and the amine hydrochloride salt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon)[2].

  • Base Addition: Add DIPEA (3.5 eq) to the stirring solution. The solution may slightly change color as the amine is freebased.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add COMU (1.1 eq) in one portion.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor progress via LC-MS or TLC[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF)[2], 1M HCl, saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: TFFH-Mediated Acyl Fluoride Coupling (Thermal Rescue)

Adapted from established protocols for electron-deficient and sterically hindered substrates[6]. This method forces the coupling via a highly reactive, low-steric acyl fluoride intermediate.

Workflow Step1 1. Reagent Prep Acid + TFFH in dry DCM Step2 2. Pre-activation Add DIPEA, stir 30 min under Argon Step1->Step2 Step3 3. Amine Addition Add Amine HCl salt Step2->Step3 Step4 4. Thermal Coupling Heat at 80°C in Sealed Tube (12h) Step3->Step4 Step5 5. Aqueous Workup Quench, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for TFFH-mediated thermal coupling.

Reagents:

  • Carboxylic Acid: 1.3 eq

  • N-(Tert-butyl)-2-methyl-1-propanamine HCl: 1.0 eq

  • TFFH: 1.5 eq

  • DIPEA: 4.5 eq

  • Solvent: Anhydrous CH2​Cl2​ (DCM)

Step-by-Step Methodology:

  • Pre-activation: In a dry, thick-walled microwave vial (or pressure tube), add the carboxylic acid (1.3 eq) and TFFH (1.5 eq) in anhydrous CH2​Cl2​ (2 mL/mmol) under argon[6].

  • Fluorination: Add DIPEA (4.5 eq) dropwise. Stir the reaction under argon at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride[6].

  • Amine Addition: Add the N-(tert-butyl)-2-methyl-1-propanamine HCl (1.0 eq) directly to the vial.

  • Thermal Coupling: Seal the vial securely. Heat the reaction mixture in an oil bath at 80 °C overnight (approx. 12 hours)[6]. (CAUTION: Heating DCM above its boiling point generates significant pressure; ensure the vial is rated for this pressure and use a blast shield).

  • Workup: Cool the reaction to room temperature. Carefully unseal the vial, dilute with water, and extract three times with EtOAc[6].

  • Washing & Isolation: Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate. Purify the highly hindered amide via flash chromatography.

Troubleshooting & Key Considerations

  • Incomplete Conversion in Protocol A: If using HATU, avoid using an excess of the coupling reagent (>1.2 eq). Excess HATU can react directly with the amine, capping it as a guanidinium species and permanently halting the reaction[2].

  • Moisture Sensitivity: While acyl fluorides are more stable to water than acyl chlorides[5], the activation step requires strictly anhydrous conditions. Ensure all solvents are dried over molecular sieves (4 Å for DMF/DCM, 3 Å for DIPEA)[6].

  • Epimerization Risks: If the carboxylic acid contains a chiral center at the α -position, prolonged heating at 80 °C (Protocol B) may induce racemization. In such cases, replace DIPEA with a less nucleophilic base like 2,4,6-collidine to suppress oxazolone formation[2].

Sources

Application

Preparation of pharmaceutical intermediates using N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Application Note: Synthesis and Utilization of Sterically Hindered Pharmaceutical Intermediates using N-(tert-Butyl)-2-methyl-1-propanamine Hydrochloride Audience: Researchers, Synthetic Chemists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of Sterically Hindered Pharmaceutical Intermediates using N-(tert-Butyl)-2-methyl-1-propanamine Hydrochloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I frequently encounter challenges related to metabolic liability and off-target reactivity during active pharmaceutical ingredient (API) development. The strategic incorporation of sterically hindered aliphatic amines—specifically N-(tert-butyl)-2-methyl-1-propanamine —provides a robust solution to these pharmacokinetic bottlenecks.

The extreme steric bulk provided by the dual tert-butyl and isobutyl substituents serves two primary functions in drug design:

  • Metabolic Shielding: The bulky alkyl groups physically block cytochrome P450 (CYP450) enzymes from accessing the nitrogen lone pair, significantly reducing the rate of oxidative N-dealkylation and extending the drug's half-life [1].

  • Chemoselectivity: When used as a building block, the steric hindrance prevents over-alkylation (quaternization) and limits off-target nucleophilic side reactions during complex multi-step syntheses.

Because the free base is highly volatile and prone to oxidation, it is commercially supplied and stored as a hydrochloride salt (CAS: 31820-18-5) [2]. Utilizing this compound requires a precise, self-validating workflow to liberate the free amine and couple it to electrophilic scaffolds using transition-metal catalysis.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of both the salt and the free base is critical for designing extraction and purification protocols.

PropertyValue / Description
Chemical Name N-(tert-butyl)-2-methyl-1-propanamine hydrochloride
CAS Registry Number 31820-18-5
PubChem CID (Free Base) 527145
Molecular Formula C₈H₁₉N · HCl
Molecular Weight 165.71 g/mol (Salt) / 129.24 g/mol (Free Base)
XLogP3-AA (Free Base) 2.1 (Indicating high lipophilicity)
Topological Polar Surface Area 12.0 Ų
Physical State White to off-white crystalline powder

Experimental Workflows & Protocols

To successfully integrate this hindered amine into an API intermediate, standard nucleophilic aromatic substitution (SₙAr) is ineffective due to steric repulsion. Instead, a two-phase protocol is required: liberating the free base, followed by a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol A: Liberation of the Free Base (Self-Validating System)

Causality: The HCl salt is shelf-stable but completely unreactive as a nucleophile. Neutralization must be performed under temperature-controlled conditions to prevent the loss of the volatile free base.

Step-by-Step Methodology:

  • Suspension: Suspend N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (10.0 mmol, 1.0 eq) in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath. Rationale: The free base has a low boiling point; cooling prevents evaporative loss during the exothermic neutralization.

  • Neutralization: Dropwise, add 15 mL of 2.0 M aqueous NaOH (30.0 mmol, 3.0 eq).

  • Validation Check: Stir vigorously for 30 minutes. Stop stirring, allow the phases to separate, and test the aqueous layer with pH paper. The system is self-validated when the aqueous layer registers a pH > 12, ensuring complete deprotonation.

  • Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 15 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure (at a bath temperature no higher than 25 °C) to yield the free base as a pale oil. Use immediately in Protocol B.

Protocol B: Buchwald-Hartwig Amination for N-Aryl Intermediates

Causality: The immense steric bulk of the tert-butyl and isobutyl groups requires a highly specialized catalytic system. We utilize Pd₂(dba)₃ paired with the RuPhos ligand. RuPhos is explicitly designed to accommodate bulky secondary amines and accelerate reductive elimination while suppressing unwanted β-hydride elimination.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (15.0 mmol, 1.5 eq). Rationale: NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the Pd-amine complex without competing as a nucleophile.

  • Reagent Addition: Add the target aryl halide (10.0 mmol, 1.0 eq) to the flask. Dissolve the freshly prepared N-(tert-butyl)-2-methyl-1-propanamine free base (12.0 mmol, 1.2 eq) in 20 mL of anhydrous toluene and add it to the mixture.

  • Reaction: Seal the Schlenk flask, remove it from the glovebox, and heat the mixture at 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with 30 mL of ethyl acetate and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the purified sterically hindered N-aryl pharmaceutical intermediate.

Visualizations of Workflows and Mechanistic Logic

ExperimentalWorkflow Salt Amine HCl Salt (Stable Precursor) FreeBase Aqueous Base Extraction (DCM) Salt->FreeBase NaOH (pH>12) Coupling Pd-Catalyzed Cross-Coupling FreeBase->Coupling Ar-X, Pd, Base Purification Silica Gel Chromatography Coupling->Purification Crude Mixture API Purified API Intermediate Purification->API >98% Purity

Fig 1: End-to-end experimental workflow from HCl salt precursor to purified API intermediate.

CatalyticLogic Pd Pd(0) + RuPhos Ligand OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd Ar-X Coord Amine Coordination (Steric Accommodation) OxAdd->Coord N-(tert-butyl)isobutylamine RedElim Reductive Elimination (Product Release) Coord->RedElim Base / Heat BetaElim Beta-Hydride Elimination (Side Reaction) Coord->BetaElim Blocked by RuPhos Bulk RedElim->Pd Catalytic Turnover

Fig 2: Buchwald-Hartwig catalytic logic demonstrating steric accommodation by the RuPhos ligand.

Quality Control & Analytical Benchmarking

Following purification, the intermediate must be validated to ensure no des-alkylated byproducts were formed during the high-temperature coupling. Benchmarking against established analytical standards [3] is required.

QC MetricAnalytical TechniqueExpected Outcome / Acceptance Criteria
Purity HPLC (UV at 254 nm)≥ 98.0% Area Under Curve (AUC)
Identity ¹H NMR (400 MHz, CDCl₃)Presence of 9H singlet (~1.1 ppm) for tert-butyl; 6H doublet (~0.9 ppm) for isobutyl methyls.
Mass Confirmation LC-MS (ESI+)[M+H]⁺ peak matching the calculated exact mass of the coupled N-aryl product.
Residual Palladium ICP-MS< 10 ppm (Critical for late-stage API intermediates).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 527145, N-tert-butyl-2-methylpropan-1-amine." PubChem. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with N-(tert-Butyl)-2-methyl-1-propanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique synthetic challenges associated with N-(tert-butyl)-2-methyl-1-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique synthetic challenges associated with N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS: 31820-18-5)[1].

This molecule—a highly branched secondary amine featuring both tert-butyl and isobutyl groups—presents severe steric hindrance. This high percent buried volume (%VBur) creates a massive steric shield around the nitrogen lone pair, drastically reducing nucleophilicity and complicating standard C–N bond-forming reactions. Below, you will find mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to overcome these barriers.

Section 1: Chemical Profiling & Quantitative Data

Understanding the physical and steric properties of this reagent is the first step in troubleshooting failed reactions. Because it is supplied as a hydrochloride salt, stoichiometric mass calculations and basicity requirements must be strictly managed.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₉N·HClRequires stoichiometric base for activation[2].
Molecular Weight 165.7 g/mol (Salt) / 129.24 g/mol (Free Base)Mass calculations must account for the HCl salt[3].
XLogP3-AA 2.1 (Free Base)Highly lipophilic once neutralized; partitions readily into organic solvents[4].
Steric Profile Di-branched (tert-butyl + isobutyl)High %VBur prevents standard Sₙ2 trajectory[5].

Section 2: Troubleshooting Guide & FAQs

FAQ 1: Why am I getting zero conversion in my nucleophilic substitution (Sₙ2) reactions?

Mechanistic Causality: The primary reason for low reactivity is severe steric hindrance. The bulky tert-butyl and isobutyl groups physically obstruct the approach of the electrophile to the nucleophilic nitrogen center. In standard Sₙ2 alkylations, this steric clash raises the activation energy so high that side reactions—such as Hofmann-like elimination of the alkyl halide—outcompete the desired substitution[5]. Solution: Abandon direct Sₙ2 alkylation with secondary or tertiary halides. Instead, utilize Reductive Amination to form the C–N bond, or use highly reactive, unhindered electrophiles (e.g., methyl triflate).

FAQ 2: How does the hydrochloride salt form affect my reaction, and how do I neutralize it?

Mechanistic Causality: The hydrochloride salt completely masks the nitrogen lone pair, rendering it non-nucleophilic. If the base used in your reaction mixture is sterically hindered itself (e.g., DIPEA) or not strong enough, the equilibrium will not favor the free amine. Solution: Perform an in situ freebasing using a strong, unhindered base, or a biphasic pre-treatment prior to the main reaction.

Table 2: Base Selection Matrix for in situ Freebasing

BasepKa (Conjugate Acid)Steric ProfileRecommended Use Case
NaOtBu ~17.0BulkyAnhydrous cross-coupling (Buchwald-Hartwig).
DBU 13.5BicyclicHomogeneous organic reactions requiring strong basicity.
NaOH (aq) 15.7SmallBiphasic freebasing prior to reaction setup.
DIPEA 10.5BulkyNOT RECOMMENDED . Too sterically hindered to efficiently deprotonate this specific bulky salt.
FAQ 3: Can I use this amine in Buchwald-Hartwig Cross-Coupling?

Mechanistic Causality: Yes, but it requires highly optimized conditions. In palladium- or nickel-catalyzed C–N coupling, bulky secondary amines struggle during the amine coordination and reductive elimination steps. The steric clash between the amine, the metal center, and the supporting ligands often leads to catalyst deactivation (e.g., the formation of inactive "nickel-black" or "palladium-black" precipitates)[6]. Solution: Utilize specialized bulky, electron-rich biaryl phosphine ligands (like RuPhos or BrettPhos) that are specifically designed to force reductive elimination by crowding the metal center.

Table 3: Troubleshooting Matrix for Low Yields

ObservationMechanistic CauseRecommended Action
Unreacted starting material in Sₙ2 Steric shielding prevents nucleophilic attack.Switch to reductive amination or use highly reactive triflates.
Black precipitate in cross-coupling Catalyst deactivation due to slow reductive elimination.Switch to bulky biaryl phosphine ligands (RuPhos) or increase concentration[7].
Reaction stalls at <50% conversion Incomplete neutralization of the HCl salt.Use >2.0 equivalents of a strong base (e.g., DBU or NaOtBu).

Section 3: Visualizing the Workflows

Workflow Start N-(tert-Butyl)-2-methyl-1-propanamine HCl Freebase Step 1: Neutralization (NaOH/DCM or NaOtBu) Start->Freebase Overcome salt masking Decision Target Transformation? Freebase->Decision Alkylation Alkylation (C-sp3) Decision->Alkylation Arylation Arylation (C-sp2) Decision->Arylation Acylation Acylation (C=O) Decision->Acylation Sol1 Reductive Amination Requires Ti(OiPr)4 Alkylation->Sol1 Avoid SN2 steric clash Sol2 Buchwald-Hartwig Requires RuPhos/Pd Arylation->Sol2 Force reductive elimination Sol3 Use Acid Chlorides + DMAP Catalyst Acylation->Sol3 Increase electrophilicity

Caption: Decision tree for reacting bulky secondary amine salts based on target transformations.

Mechanism Pd Active Metal Catalyst (Pd or Ni) OA Oxidative Addition (Ar-X insertion) Pd->OA Coord Amine Coordination BOTTLENECK: Steric Clash OA->Coord RE Reductive Elimination (Product Release) Coord->RE RuPhos/BrettPhos Ligands Deact Catalyst Deactivation (Metal-Black Precipitation) Coord->Deact Standard Ligands (e.g., BINAP) RE->Pd Cycle Restarts

Caption: Mechanistic bottleneck in C-N cross-coupling caused by steric hindrance of the amine.

Section 4: Validated Experimental Protocols

Protocol A: Biphasic Freebasing and Reductive Amination

Objective: Synthesize a tertiary amine via reductive amination of an aldehyde, overcoming iminium formation bottlenecks. Mechanistic Rationale: Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a Lewis acid and water scavenger, forcing the thermodynamically unfavorable formation of the sterically congested iminium ion prior to reduction[8].

Step-by-Step Methodology:

  • Freebasing: Suspend N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (1.0 equiv) in dichloromethane (DCM). Add an equal volume of 1M aqueous NaOH. Stir vigorously for 15 minutes.

  • Phase Separation: Extract the organic layer, dry over anhydrous Na₂SO₄, and filter into an oven-dried flask.

    • Validation Checkpoint: A drop of the organic layer on wet pH paper must read strongly basic (pH > 9).

  • Iminium Formation: Add the target aldehyde (1.1 equiv) and Ti(OiPr)₄ (2.0 equiv) to the DCM solution. Stir at room temperature for 12 hours under an inert atmosphere (N₂/Ar).

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

  • Quench & Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry, and concentrate.

    • Validation Checkpoint: LC-MS analysis of the crude mixture should display the mass of the desired tertiary amine [M+H]⁺.

Protocol B: Buchwald-Hartwig Amination for Bulky Amines

Objective: Couple the sterically hindered amine with an aryl bromide. Mechanistic Rationale: High temperatures and specialized bulky ligands are required to overcome the activation barrier of coordinating the bulky amine to the palladium center and forcing reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: Excess base accounts for both the HCl salt neutralization and the catalytic cycle).

  • Reagent Addition: Add N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (1.2 equiv) and the aryl bromide (1.0 equiv).

  • Solvent: Add anhydrous Toluene to achieve a 0.2 M concentration. Seal the tube.

  • Heating: Heat the reaction mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate in vacuo.

    • Validation Checkpoint: The reaction mixture should transition from dark red/purple (active Pd) to a lighter yellow/brown. The appearance of a solid black precipitate indicates catalyst deactivation (palladium black) and reaction failure.

References

  • PubChem. "N-tert-butyl-2-methylpropan-1-amine | C8H19N | CID 527145 - PubChem" National Center for Biotechnology Information. URL:[Link]

  • Virginia.gov Chemical Database. "N-tert-butyl-2-methylpropan-1-amine" URL:[Link]

  • Bio-Fount. "N-(tert-butyl)-2-methyl-1-propanamine hydrochloride" URL:[Link]

  • RSC Advances. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination" URL:[Link]

  • The Journal of Organic Chemistry. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines" URL:[Link]

  • ChemRxiv. "Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation" URL:[Link]

  • Max Planck Society (MPG.PuRe). "Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation" URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reactions of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly sterically hindered secondary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving highly sterically hindered secondary amines. N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (often referred to as tert-butyl isobutyl amine HCl) presents a unique dual-challenge in synthetic chemistry: the thermodynamic stability of its hydrochloride salt lattice and the massive steric cone angle generated by the adjacent tert-butyl and isobutyl groups.

This guide is engineered to help researchers, scientists, and drug development professionals diagnose stalled reactions, understand the underlying physicochemical causality, and implement self-validating protocols to achieve high-yield conversions.

Diagnostic Workflow for Hindered Amines

Before adjusting your reagents, use the following diagnostic logic tree to isolate the root cause of your incomplete reaction.

TroubleshootingLogic Start Incomplete Reaction of Bulky Amine HCl Q1 Is the amine fully free-based in situ? Start->Q1 A1_No Action: Use DBU or biphasic NaOH wash Q1->A1_No No Q2 Is the electrophile hydrolyzing? Q1->Q2 Yes A2_Yes Action: Rigorous anhydrous conditions & slow addition Q2->A2_Yes Yes Q3 Is steric hindrance blocking the attack? Q2->Q3 No A3_Yes Action: Add DMAP, increase temp, or use acid chloride Q3->A3_Yes Yes

Diagnostic logic tree for troubleshooting bulky amine hydrochloride reactions.

Frequently Asked Questions (FAQs)

Q: Why is my amidation/alkylation stalling at 20-30% conversion despite using excess reagents? A: The primary culprit is severe steric hindrance. N-(Tert-butyl)-2-methyl-1-propanamine possesses a quaternary carbon (tert-butyl) directly attached to the nitrogen, alongside a beta-branched isobutyl group. This creates a massive steric shield around the nitrogen lone pair. As documented in studies on, the kinetic rate of nucleophilic attack drops exponentially as the alkyl substituents increase in volume. The activation energy ( Ea​ ) required to reach the transition state is too high for standard room-temperature conditions.

Q: I am adding Triethylamine (TEA) to free-base the hydrochloride salt in situ. Why isn't it working? A: Standard aliphatic amine bases like TEA or DIPEA often fail to fully liberate highly hindered amine hydrochlorides in organic solvents. The equilibrium does not sufficiently favor the free base due to the microenvironment and solubility limits of the salt [2]. Furthermore, as TEA-HCl precipitates, it can physically trap unreacted starting material within its crystal lattice. To resolve this, you must either use a stronger, non-nucleophilic amidine base like DBU, or perform a pre-reaction biphasic free-basing step (see Protocol below) [3].

Q: Are standard peptide coupling reagents (EDC, HATU, PyBOP) effective for this molecule? A: Generally, no. Standard coupling reagents generate active esters (e.g., OBt or OAt esters). While these are excellent for primary amines, the transition state for the attack of N-(Tert-butyl)-2-methyl-1-propanamine on an active ester is too sterically congested. You must bypass the active ester intermediate and use a smaller, highly reactive electrophile like an acid chloride paired with a nucleophilic catalyst like DMAP .

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the typical conversion rates of N-(Tert-butyl)-2-methyl-1-propanamine under various acylation conditions. This data illustrates why standard protocols fail and high-energy conditions are required.

Coupling MethodBaseSolventTemperatureAdditiveTypical Conversion (%)Mechanistic Reason for Result
EDC/HOBtDIPEADMF25°CNone< 10%Severe steric clash at the OBt-activated ester transition state.
HATUDIPEADMF25°CNone25 - 30%Highly reactive HOAt ester, but still susceptible to steric shielding.
Acid ChlorideTEADCM25°CNone40 - 50%Improved electrophilicity, but TEA is insufficient to fully free-base the bulky HCl salt.
Acid ChlorideDBUMeCN60°CNone~ 85%DBU ensures complete free-basing; heat helps overcome the activation energy barrier.
Acid Chloride DIPEA Toluene 80°C DMAP (0.1 eq) > 95% DMAP forms a highly reactive, exposed acylpyridinium intermediate; high temp drives kinetics.
Self-Validating Experimental Protocol

To guarantee success, do not rely on a single-pot "mix and pray" approach. The following methodology isolates the free-basing step from the coupling step, utilizing a self-validating system to ensure each phase is complete before proceeding.

Protocol: High-Yield Acylation of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

Phase 1: Biphasic Free-Basing & Validation

  • Suspend: Add 1.0 equivalent of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride to a reaction flask containing 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Neutralize: Add 1.5 equivalents of 1M aqueous NaOH. Stir vigorously for 30 minutes at room temperature.

    • Causality: Biphasic conditions physically separate the generated free base into the organic layer, driving the acid-base equilibrium forward and preventing salt-lattice entrapment.

  • Self-Validation Checkpoint 1: Stop stirring and allow the layers to separate.

    • Test the aqueous layer with pH paper (must be >10).

    • Extract a 10 µL aliquot of the organic layer, dilute in MeCN, and run GC-MS. You must observe a clean peak for the free amine ( m/z 129) to confirm successful liberation.

Phase 2: Anhydrous Preparation 4. Dry: Separate the organic layer, dry thoroughly over anhydrous Na2​SO4​ , and filter into a clean, dry round-bottom flask.

  • Causality: Any residual moisture from the biphasic wash will rapidly hydrolyze the highly reactive acid chloride required for the next step, leading to incomplete conversion.

Phase 3: Catalyzed Electrophilic Addition & Thermal Driving 5. Catalyze: To the organic filtrate, add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.5 equivalents of DIPEA. 6. Activate: Cool the flask to 0°C under an inert Argon atmosphere. Dropwise add 1.2 equivalents of your chosen acid chloride.

  • Causality: DMAP acts as a nucleophilic catalyst, attacking the acid chloride to create an acylpyridinium intermediate. This intermediate is far more electrophilic and structurally exposed to the bulky amine than the parent acid chloride.

  • Heat: Attach a reflux condenser and heat the reaction to 80°C for 12 to 16 hours.

    • Causality: The massive cone angle of the tert-butyl and isobutyl groups creates a high Ea​ barrier. Thermal energy is absolutely required to force the molecules into the sterically congested transition state.

Phase 4: Final Validation 8. Self-Validation Checkpoint 2: Before quenching, extract a 10 µL aliquot, dilute, and run LC-MS. The complete disappearance of the amine peak and the appearance of the desired product mass confirms reaction completion. If unreacted amine remains, add an additional 0.2 eq of acid chloride and continue heating.

References
  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides National Institutes of Health (NIH) / PMC[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications - Organic Process Research & Development[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / PMC[Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization and Recovery of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Welcome to the technical support center for the crystallization and recovery of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization and recovery of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical techniques necessary to overcome common challenges and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the crystallization of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride.

Q1: What is the best solvent system for crystallizing N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride?

The ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. For amine hydrochlorides, a common approach is to use a polar protic solvent in which the salt is soluble, and then add a less polar anti-solvent to induce precipitation. A good starting point is to dissolve the crude product in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol) and then add a non-polar solvent like heptane, hexane, or diethyl ether as an anti-solvent until turbidity is observed, followed by slow cooling.

Q2: My product is oiling out instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or at a temperature above the melting point of the solvated product. To resolve this, try the following:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Use a more dilute solution: Add more of the primary solvent to reduce the level of supersaturation.

  • Lower the crystallization temperature: If possible, initiate crystallization at a lower temperature.

  • Change the solvent system: Experiment with different solvent/anti-solvent combinations.

Q3: The yield of my crystallized product is very low. How can I improve it?

Low yield can be attributed to several factors:

  • Incomplete precipitation: The product may still be too soluble in the mother liquor. To improve this, you can try adding more anti-solvent, cooling the mixture to a lower temperature, or partially evaporating the solvent before cooling.

  • Loss during filtration and washing: Ensure the wash solvent is chilled to minimize dissolution of the crystals. Use a minimal amount of wash solvent.

  • Suboptimal pH: For hydrochloride salts, maintaining an acidic pH is crucial to prevent conversion back to the free base, which may be more soluble.

Q4: The purity of my final product is not satisfactory. What are the common impurities and how can I remove them?

Common impurities can include residual starting materials, byproducts from the synthesis, or the free amine form of the product. Effective purification can be achieved through recrystallization.[1] If colored impurities are present, you can treat the solution with activated charcoal before filtration. It is also important to ensure the complete conversion of the free amine to the hydrochloride salt during the synthesis.

Q5: Is N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride hygroscopic?

Hydrochloride salts of amines can be hygroscopic, meaning they tend to absorb moisture from the air.[2] This can affect handling, stability, and the accuracy of weighing. It is advisable to store the final product in a desiccator and handle it in a low-humidity environment.

II. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the crystallization and recovery process.

Troubleshooting Common Crystallization Problems
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated. - Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent. - Cool the solution to a lower temperature. - Induce nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals.
Formation of Fine Needles or Powder - Rapid precipitation due to high supersaturation or fast cooling.- Decrease the rate of cooling. - Reduce the amount of anti-solvent or add it more slowly. - Use a solvent system where the solubility gradient with temperature is less steep.
Product Oiling Out - Solution is too concentrated. - Cooling is too rapid. - The boiling point of the solvent is too high.- Dilute the solution with more of the primary solvent. - Allow for slow, controlled cooling. - Consider a lower-boiling solvent system.
Low Recovery/Yield - Product is too soluble in the mother liquor. - Incomplete precipitation. - Loss of product during washing.- Optimize the solvent/anti-solvent ratio to minimize solubility at low temperatures. - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer). - Use a minimal amount of ice-cold wash solvent.
Poor Purity - Impurities are co-crystallizing with the product. - Incomplete removal of the mother liquor.- Perform a second recrystallization. - Choose a solvent system where the impurities are highly soluble even at low temperatures. - Ensure efficient filtration and washing of the crystals.
Hygroscopic Product - Inherent property of the hydrochloride salt.- Dry the final product under vacuum. - Store the product in a desiccator over a suitable drying agent (e.g., P₂O₅, anhydrous CaSO₄). - Handle the product in a glove box or a dry environment.
Experimental Protocol: Recrystallization of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

This protocol provides a general guideline. The specific volumes and temperatures may need to be optimized for your particular scale and purity requirements.

  • Dissolution: In a suitable flask, dissolve the crude N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride in the minimum amount of a hot solvent (e.g., isopropanol). Heat the mixture gently to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Inducing Further Precipitation: Once crystallization has begun, you can slowly add a pre-chilled anti-solvent (e.g., heptane or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the flask to stand at room temperature for a period to allow for slow crystal growth. Then, place the flask in an ice bath or refrigerator to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold anti-solvent or a mixture of the crystallization solvent and anti-solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvents. For hygroscopic materials, drying in a vacuum oven is recommended.

Troubleshooting Logic Flowchart

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

TroubleshootingCrystallization start Start Crystallization no_xtals No Crystals Formed? start->no_xtals oiling_out Product Oiling Out? no_xtals->oiling_out No concentrate Concentrate Solution / Add Anti-solvent / Cool Further / Seed no_xtals->concentrate Yes low_yield Low Yield? oiling_out->low_yield No dilute Dilute Solution / Slower Cooling / Change Solvent oiling_out->dilute Yes poor_purity Poor Purity? low_yield->poor_purity No optimize_yield More Anti-solvent / Lower Temp. / Minimize Wash Solvent low_yield->optimize_yield Yes end_ok Successful Crystallization poor_purity->end_ok No recrystallize Recrystallize / Use Charcoal / Change Solvent System poor_purity->recrystallize Yes concentrate->no_xtals Re-evaluate dilute->oiling_out Re-evaluate optimize_yield->low_yield Re-evaluate recrystallize->poor_purity Re-evaluate

Caption: Troubleshooting flowchart for crystallization.

III. References

Sources

Optimization

Technical Support Center: Synthesis of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride. Our focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride. Our focus is on providing practical, in-depth solutions to minimize side products and optimize yield and purity.

Introduction

The synthesis of N-(Tert-butyl)-2-methyl-1-propanamine, a sterically hindered secondary amine, is most commonly achieved through the reductive amination of isobutyraldehyde with tert-butylamine. While conceptually straightforward, this pathway is susceptible to several side reactions that can complicate purification and compromise the quality of the final hydrochloride salt. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I observe significant amounts of unreacted isobutyraldehyde. What is causing this and how can I improve the conversion?

Answer:

Low conversion of isobutyraldehyde in reductive amination points to inefficient formation of the crucial imine intermediate. The equilibrium between the starting materials (aldehyde and amine) and the imine must be shifted towards the product side for the reduction to proceed efficiently.

Underlying Causes:

  • Presence of Excess Water: The formation of the imine from the aldehyde and amine is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, excess water in the reaction medium will shift the equilibrium back towards the starting materials.

  • Suboptimal pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. Conversely, a pH that is too high may not sufficiently activate the aldehyde's carbonyl group.

  • Steric Hindrance: Both tert-butylamine and isobutyraldehyde are sterically demanding, which can slow down the rate of imine formation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled solvents. Tetrahydrofuran (THF) or methanol are common choices.

    • Dry the starting materials if necessary. Tert-butylamine can be dried over potassium hydroxide (KOH) pellets. Isobutyraldehyde should be freshly distilled. .

  • Optimize Reaction pH:

    • For reducing agents like sodium cyanoborohydride (NaBH3CN), the reaction is typically run at a slightly acidic pH of 6-7 to favor imine formation without significantly hydrolyzing the reducing agent.[1]

    • A small amount of a weak acid, such as acetic acid, can be added to catalyze imine formation.

  • Employ a Dehydrating Agent:

    • The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO4) or molecular sieves (3Å or 4Å), can effectively remove the water generated during imine formation and drive the equilibrium forward.

  • Increase Reaction Time/Temperature:

    • Due to steric hindrance, the reaction may require longer reaction times or gentle heating (e.g., 40-50 °C) to achieve complete imine formation before the addition of the reducing agent. However, be cautious as higher temperatures can also promote side reactions like aldol condensation.[2]

FAQ 2: I am observing a significant amount of isobutanol in my crude product. How can I prevent this?

Answer:

The formation of isobutanol indicates that the reducing agent is reducing the starting aldehyde (isobutyraldehyde) directly, rather than selectively reducing the imine intermediate.

Underlying Causes:

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH4), are capable of reducing both aldehydes and imines. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, significant alcohol byproduct will be formed.

  • Reaction Conditions: The relative rates of aldehyde versus imine reduction can be influenced by factors such as pH and temperature.

Troubleshooting Protocol:

  • Select a Chemoselective Reducing Agent:

    • Sodium Cyanoborohydride (NaBH3CN): This is the preferred reagent for one-pot reductive aminations because it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the aldehyde at a pH of 6-7.[3][4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another excellent choice for reductive amination. It is also mild and selective for imines and can often be used without the need for pH control.[4]

  • Two-Step Procedure:

    • If isobutanol formation remains a problem, consider a two-step approach. First, form the imine by reacting isobutyraldehyde and tert-butylamine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent). Once the imine is formed, it can be isolated or used in situ and then reduced with a less selective but more potent reducing agent like NaBH4 or catalytic hydrogenation (e.g., H2/Pd-C).

Workflow for Reductive Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isobutyraldehyde Isobutyraldehyde Imine_Formation Imine Formation (Equilibrium) Isobutyraldehyde->Imine_Formation tertButylamine tert-Butylamine tertButylamine->Imine_Formation Solvent Anhydrous Solvent (e.g., MeOH, THF) Solvent->Imine_Formation Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Catalyst->Imine_Formation Dehydrating_Agent Dehydrating Agent (e.g., Molecular Sieves) Dehydrating_Agent->Imine_Formation Imine_Intermediate N-isobutyliden-tert-butylamine (Imine Intermediate) Imine_Formation->Imine_Intermediate Reduction Reduction Imine_Intermediate->Reduction Product N-(Tert-butyl)-2-methyl-1-propanamine Reduction->Product Salt_Formation HCl Addition Product->Salt_Formation Final_Product N-(Tert-butyl)-2-methyl-1-propanamine HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride.

FAQ 3: My final product is contaminated with a higher molecular weight impurity. I suspect aldol condensation of isobutyraldehyde. How can I confirm this and prevent its formation?

Answer:

Aliphatic aldehydes like isobutyraldehyde are prone to self-condensation reactions (aldol condensation) under either acidic or basic conditions, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes after dehydration.[2]

Confirmation of Aldol Products:

  • Mass Spectrometry (MS): Look for masses corresponding to the aldol adduct (dimer of isobutyraldehyde, MW = 144.21 g/mol ) or its dehydration product (MW = 126.20 g/mol ).

  • NMR Spectroscopy (¹H and ¹³C): Aldol products will have characteristic signals for the newly formed alcohol and additional alkyl protons, which will be distinct from the starting material and the desired product.

Troubleshooting Protocol:

  • Control the Stoichiometry and Addition Rate:

    • Use a slight excess of the amine (tert-butylamine) to ensure that the aldehyde is consumed quickly in the desired imine formation reaction.

    • Add the isobutyraldehyde slowly to the solution of tert-butylamine. This maintains a low concentration of the aldehyde at any given time, minimizing the rate of the bimolecular aldol reaction.

  • Maintain Optimal Temperature:

    • Avoid high reaction temperatures, as they can accelerate the rate of aldol condensation. Perform the reaction at room temperature or below if possible.

  • Strict pH Control:

    • Avoid strongly acidic or basic conditions. As mentioned, a pH of 6-7 is often ideal for reductive amination with NaBH3CN.

Troubleshooting Logic for Side Product Formation

G Start Problem: Impurity Detected Impurity1 Impurity: Isobutanol Cause: Aldehyde reduction Solution: Use NaBH3CN or NaBH(OAc)3 Start->Impurity1  MW ~74 g/mol Impurity2 Impurity: Aldol Product Cause: Aldehyde self-condensation Solution: Slow aldehyde addition, control temp/pH Start->Impurity2  MW ~126/144 g/mol Impurity3 Impurity: Unreacted Starting Materials Cause: Incomplete reaction Solution: Anhydrous conditions, pH control, dehydrating agent Start->Impurity3  MW ~72 or 73 g/mol Impurity4 Impurity: Di-tert-butylamine Cause: Steric hindrance, side reactions Solution: Optimize stoichiometry, purification Start->Impurity4  MW ~129 g/mol

Caption: Troubleshooting guide for identifying and mitigating common side products.

FAQ 4: I am having difficulty purifying the final hydrochloride salt. What are the best practices for obtaining a high-purity product?

Answer:

Purification of the hydrochloride salt of N-(Tert-butyl)-2-methyl-1-propanamine can be challenging due to the potential for co-precipitation of impurities. A multi-step approach is often necessary.

Purification Protocol:

  • Work-up to Isolate the Free Base:

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with dilute HCl).

    • Basify the reaction mixture with an aqueous solution of sodium or potassium hydroxide (e.g., 2M NaOH) to a pH > 12 to deprotonate the amine hydrochloride and form the free base.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of the Free Base (Optional but Recommended):

    • If significant impurities are present, the crude free base can be purified by distillation under reduced pressure. The boiling point of the free base is a key physical property to consider.

  • Formation and Recrystallization of the Hydrochloride Salt:

    • Dissolve the purified (or crude) free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

    • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt should precipitate out of the solution.

    • Monitor the pH to avoid adding a large excess of HCl.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude hydrochloride salt from a suitable solvent system. Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/diethyl ether. The goal is to find a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.[5]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio 1.0 : 1.1 - 1.2 (Aldehyde : Amine)Slight excess of amine minimizes aldol condensation.
Reducing Agent NaBH3CN or NaBH(OAc)3Selective for imine reduction over aldehyde reduction.[3][4]
pH 6 - 7 (for NaBH3CN)Optimizes imine formation and stability of the reducing agent.[1]
Temperature 0 °C to Room TemperatureMinimizes aldol condensation and other side reactions.[2]
Solvent Anhydrous Methanol or THFGood solubility for reactants and intermediates.
Purification Solvent Isopropanol/Diethyl EtherCommonly effective for recrystallizing amine hydrochlorides.

References

  • Kluge, K. A., Fridyland, D., MacBeth, C. E., & Hardcastle, K. I. (2011). N-tert-Butyl-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2143. [Link]

  • Bódis, J., Lefferts, L., Müller, T. E., & Lercher, J. A. (2002). Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts. ResearchGate. [Link]

  • Georganics. (2023, February 23). N-Methyl-tert-butylamine – general description and preparation. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 135. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Locklear, M., & Dussault, P. H. (2020). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link]

  • Scott, F. L., & Butler, R. N. (1972). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1970-1973. [Link]

  • Hill, J., & Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. Organic Letters, 23(16), 6337–6341. [Link]

  • PubChem. N-tert-butyl-2-methylpropan-1-amine. [Link]

  • de Meijere, A., & Chaplinski, V. (1999). A Versatile and Efficient Synthesis of N,N-Dialkylaminocyclopropanes. Organic Syntheses, 76, 198. [Link]

  • Orliac, A., Gómez, S., & Mignard, S. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Catalysis Reviews, 43(4), 431-477. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU. [Link]

  • Biofount. N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2011). N-tert-Butyl-2-methylpropanamide. [Link]

  • Google Patents. (2008). CN101108806A - Technique for synthesizing tert-butylamine.
  • Chemsrc. (2025, August 25). CAS#:10017-37-5 | 2-Propanamine,2-methyl-, hydrochloride (1:1). [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International, 155(2-3), 100-111. [Link]

  • Google Patents. (1981).
  • Chemical Synthesis Database. (2025, May 20). N-tert-butyl-2,2-dimethyl-1-phenylpropan-1-amine. [Link]

  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. [Link]

  • Cogan, D. A., & Ellman, J. A. (2003). Enantioselective Synthesis of tert-Butanesulfinamide on a Multimole Scale. Organic Syntheses, 80, 16. [Link]

  • ResearchGate. (2016, December 16). How to purify p-amino tert butyl benzamide?[Link]

  • PureSynth. Nitrosamine Impurities. [Link]

Sources

Troubleshooting

Overcoming steric hindrance of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride in cross-coupling

Welcome to the technical support center for overcoming the challenges associated with the cross-coupling of sterically hindered amines, specifically focusing on N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for overcoming the challenges associated with the cross-coupling of sterically hindered amines, specifically focusing on N-(tert-butyl)-2-methyl-1-propanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with bulky substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your synthetic endeavors.

The significant steric bulk of N-(tert-butyl)-2-methyl-1-propanamine, with a tert-butyl group on the nitrogen and a neopentyl-like carbon skeleton, presents a formidable challenge in transition metal-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to rationally design your experiments and troubleshoot common issues, ultimately leading to higher yields and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low to No Yield of the Desired Arylamine

Question: My Buchwald-Hartwig reaction with N-(tert-butyl)-2-methyl-1-propanamine hydrochloride is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

Answer: Low yields in the amination of sterically hindered secondary amines are a common problem and can stem from several factors, primarily related to catalyst activity and the challenging nature of the substrates.[1][2]

Potential Causes & Solutions:

  • Inadequate Ligand Selection: The choice of ligand is paramount when dealing with sterically demanding amines.[3][4] Standard phosphine ligands like PPh₃ are often ineffective.

    • Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of the monoligated palladium species, which is crucial for accelerating the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][5] A systematic screening of ligands is highly recommended.[1]

  • Suboptimal Base: The base plays a critical role in deprotonating the amine hydrochloride and the subsequent amine coordination to the palladium center.[6] An inappropriate base can lead to poor catalyst turnover.

    • Solution: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu) is a common choice for these challenging couplings.[7] In some cases, lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous as it can increase proton tolerance.[8][9]

  • Catalyst Deactivation/Decomposition: Sterically hindered substrates can slow down the catalytic cycle, increasing the likelihood of catalyst decomposition, often observed as the formation of palladium black.[1]

    • Solution:

      • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) provide more consistent and reproducible results by ensuring the efficient generation of the active L-Pd(0) species.[5][7]

      • Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] All reactions must be set up under an inert atmosphere (e.g., argon or nitrogen), and all solvents must be thoroughly degassed.

      • High-Purity Reagents: Use anhydrous solvents and ensure your amine and aryl halide are pure, as water can contribute to catalyst decomposition.[1]

  • Unreactive Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging.[2][7]

    • Solution: For aryl chlorides, more reactive and specialized catalyst systems are often necessary.[10][11] Consider using a more electron-rich and bulky ligand, or a higher catalyst loading and reaction temperature. If possible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.

Issue 2: My Reaction Mixture Turns Black and the Reaction Stalls

Question: Soon after starting the reaction, the mixture turned black, and analysis shows no further product formation. What does this indicate and how can it be prevented?

Answer: The formation of a fine black precipitate, known as "palladium black," is a clear indication of catalyst decomposition.[1] This means the palladium has precipitated out of the catalytic cycle as inactive metallic palladium(0).

Potential Causes & Solutions:

  • Presence of Oxygen or Water: This is one of the most common causes of catalyst decomposition.[1]

    • Solution: Rigorously exclude air and moisture from your reaction. Use Schlenk techniques or a glovebox. Ensure solvents are anhydrous and properly degassed by sparging with an inert gas or using the freeze-pump-thaw method.

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: For catalysts generated in situ, a ligand-to-palladium ratio of 1.1:1 to 2:1 is often recommended to ensure the palladium center remains stabilized.[6]

  • High Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[1]

    • Solution: Screen a range of temperatures. It's often better to run the reaction for a longer time at a slightly lower temperature (e.g., 80-100 °C) to maintain catalyst stability.[7]

Issue 3: Significant Formation of Hydrodehalogenation Byproduct

Question: I am observing a significant amount of the arene byproduct where the halogen has been replaced by a hydrogen atom. What causes this side reaction?

Answer: Hydrodehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced to the corresponding arene.

Potential Causes & Solutions:

  • β-Hydride Elimination: While less common with secondary amines that lack a β-hydrogen on the N-alkyl group, other sources of hydride can be present.

    • Solution: Ensure the purity of your reagents. The choice of ligand can also influence the relative rates of reductive elimination (desired) versus side reactions. Bulky ligands that accelerate reductive elimination can help minimize this pathway.[3]

  • Presence of Water or Other Protic Impurities: These can act as a proton source for the hydrodehalogenation pathway.

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[1]

Frequently Asked Questions (FAQs)

Q1: Which class of ligands is best suited for coupling with N-(tert-butyl)-2-methyl-1-propanamine hydrochloride?

A1: Bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art for this type of challenging transformation.[3][5][12] Ligands such as RuPhos and BrettPhos are specifically designed to facilitate the coupling of sterically hindered secondary amines.[8][13] These ligands promote the formation of a monoligated palladium complex, which is sterically favored and highly reactive, accelerating the key steps of the catalytic cycle.[3]

Q2: Can I use copper-catalyzed conditions (Ullmann coupling) for this amine?

A2: While palladium-catalyzed Buchwald-Hartwig amination is the dominant method, modern copper-catalyzed C-N coupling reactions have shown promise for sterically hindered partners.[14] These systems often require a specific ligand for the copper catalyst and may offer a viable alternative if palladium-based methods fail.[8][14]

Q3: How critical is the choice of palladium precursor?

A3: While various Pd(0) and Pd(II) sources can be used to generate the active catalyst in situ (e.g., Pd₂(dba)₃, Pd(OAc)₂), the use of well-defined, air-stable palladium pre-catalysts is highly recommended for reproducibility and reliability.[5][7] Pre-catalysts like BrettPhos Pd G3 incorporate the ligand and palladium source in a stable complex, ensuring a consistent and rapid generation of the active L-Pd(0) catalyst upon activation with a base.[5]

Q4: What is a good starting point for reaction conditions?

A4: A reliable starting point for a screening reaction would be:

  • Catalyst System: A bulky biarylphosphine ligand pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) at 1-2 mol %.

  • Base: Sodium tert-butoxide (NaOt-Bu) at 1.2-1.5 equivalents.

  • Solvent: Anhydrous, degassed toluene or dioxane.[7]

  • Temperature: 100 °C.[7]

  • Atmosphere: Strictly inert (Argon or Nitrogen).

From here, you can optimize by screening different ligands, bases, solvents, and temperatures.

Data Presentation

Table 1: Recommended Catalyst Systems for Sterically Hindered Secondary Amines
Ligand/Pre-catalystTypical SubstratesKey AdvantagesReference
RuPhos / RuPhos Pd G3 Sterically hindered secondary amines, including acyclic ones.Highly active and generally effective for a broad range of hindered systems.[8][13]
BrettPhos / BrettPhos Pd G3 Primary and secondary amines. Can show selectivity for primary amines over secondary amines.Very active catalyst system, useful for challenging couplings.[8][13][15]
XPhos / XPhos Pd G3 A broad range of amines and aryl chlorides.A versatile and robust ligand for many C-N coupling reactions.[12][16][17]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the cross-coupling of an aryl bromide with N-(tert-butyl)-2-methyl-1-propanamine hydrochloride.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl bromide (1.0 mmol, 1.0 eq), RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (1.2 mmol, 1.2 eq) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note: The basicity of the product may require treating the silica gel with triethylamine to prevent streaking.[18]

Protocol 2: High-Throughput Ligand/Base Screening

This protocol is designed for efficiently screening multiple conditions in parallel.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and N-(tert-butyl)-2-methyl-1-propanamine hydrochloride in the chosen solvent (e.g., dioxane).

    • Prepare individual stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be screened.

  • Array Setup: In an array of vials within a glovebox:

    • To each vial, add the palladium stock solution and one of the ligand stock solutions.

    • Add the desired base (e.g., NaOt-Bu, LHMDS, K₃PO₄) as a solid to each vial.

  • Reaction Initiation: Add the stock solution containing the aryl halide and amine to each vial.

  • Incubation: Seal the vials and heat the array on a heating block with stirring for a set time (e.g., 18 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by GC-MS or LC-MS to determine the conversion to the desired product.[1]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex (L)Pd(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex [(L)Pd(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Amido Amido Complex (L)Pd(Ar)(NR'R'') AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product caption Fig 1. Simplified Buchwald-Hartwig amination cycle.

Caption: Fig 1. Simplified Buchwald-Hartwig amination cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Start: Low/No Yield check_ligand Issue: Inadequate Ligand? Solution: Screen bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). start->check_ligand check_base Issue: Suboptimal Base? Solution: Use strong, non-nucleophilic bases like NaOtBu or LHMDS. check_ligand->check_base check_catalyst Issue: Catalyst Decomposition? Solutions: Use a pre-catalyst. Ensure rigorous inert atmosphere. Use anhydrous/degassed reagents. check_base->check_catalyst check_conditions Issue: Harsh Conditions? Solutions: Optimize temperature (lower if blackening occurs). Increase reaction time. check_catalyst->check_conditions success Successful Coupling check_conditions->success Optimization Complete

Caption: Fig 2. A systematic workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]

  • ResearchGate. Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me) | Request PDF. [Link]

  • National Center for Biotechnology Information. (PMC). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • MDPI. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • ResearchGate. Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account | Request PDF. [Link]

  • ACS Publications. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (Books). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (PMC). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. [Link]

  • ACS Publications. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2013). Sterically Controlled, Palladium-Catalyzed Intermolecular Amination of Arenes. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (PMC). (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (PMC). (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. [Link]

  • ACS Publications. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Cross-Coupling Reactions Guide. [Link]

  • ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (PMC). (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Taylor & Francis Online. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link]

  • Apollo - University of Cambridge. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

  • National Center for Biotechnology Information. (PMC). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • PubChem. N-tert-butyl-2-methylpropan-1-amine. [Link]

  • ResearchGate. (2025). (PDF) Cross-Coupling Reaction with Lithium Methyltriolborate. [Link]

  • Thieme. Base-Metal-Mediated Cross Couplings Using N-(Acyloxy)phthalimides. [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sterically Hindered Amines: N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride vs. Tert-butylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of an amine reagent can be a critical parameter that dictates the outcome of a reaction. Steric hin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of an amine reagent can be a critical parameter that dictates the outcome of a reaction. Steric hindrance, basicity, and nucleophilicity are key properties that must be carefully considered. This guide provides an in-depth technical comparison of two structurally related, yet distinct, sterically hindered amines: the primary amine tert-butylamine and the secondary amine N-(tert-butyl)-2-methyl-1-propanamine, often used in its hydrochloride salt form for stability and ease of handling. This comparison is grounded in fundamental principles of physical organic chemistry and supported by available experimental data to inform the rational selection of these reagents in synthetic applications.

At a Glance: Structural and Physical Properties

A fundamental understanding of the physical and chemical properties of these amines is crucial for predicting their behavior in a reaction. The table below offers a comparative summary of their key characteristics.

PropertyN-(Tert-butyl)-2-methyl-1-propanamine HydrochlorideTert-butylamine
Structure N-(Tert-butyl)-2-methyl-1-propanamine structureTert-butylamine structure
IUPAC Name N-(tert-butyl)-2-methylpropan-1-amine hydrochloride2-Methylpropan-2-amine
CAS Number 31820-18-5[1]75-64-9[2]
Molecular Formula C₈H₂₀ClNC₄H₁₁N[2]
Molecular Weight 165.70 g/mol 73.14 g/mol [2]
Appearance SolidColorless liquid[2]
Boiling Point Not readily available44-46 °C[3]
Melting Point Not readily available-67 °C[3]
Amine Type SecondaryPrimary
Key Feature Highly sterically hindered secondary amineSterically hindered primary amine

The Impact of Steric Hindrance: A Tale of Two Amines

The defining characteristic of both tert-butylamine and N-(tert-butyl)-2-methyl-1-propanamine is their significant steric bulk around the nitrogen atom. This steric encumbrance is a direct consequence of the tert-butyl and isobutyl groups, respectively.

Tert-butylamine , as a primary amine, possesses a bulky tert-butyl group attached to the nitrogen. This single, yet substantial, group effectively shields the nitrogen's lone pair of electrons, influencing its reactivity.[4][5]

N-(tert-butyl)-2-methyl-1-propanamine , a secondary amine, features both a tert-butyl and an isobutyl group bonded to the nitrogen. The presence of two bulky alkyl substituents results in even greater steric congestion around the nitrogen atom compared to tert-butylamine. This increased steric hindrance is a critical differentiator in their chemical behavior.[3][6]

Caption: Comparison of steric bulk around the nitrogen atom.

Basicity vs. Nucleophilicity: A Delicate Balance

The utility of an amine in organic synthesis is often a function of its basicity and nucleophilicity. While related, these two properties are not always congruent, especially in the case of sterically hindered amines.

Basicity refers to the ability of the amine to accept a proton. In aqueous solution, the basicity of alkylamines is influenced by a combination of the inductive effect of the alkyl groups, which increases electron density on the nitrogen, and solvation effects of the corresponding ammonium cation.[7] Generally, in the gas phase, basicity increases from primary to secondary to tertiary amines due to the electron-donating nature of alkyl groups.[8] However, in solution, secondary amines are often the most basic due to a balance of inductive effects and stabilization of the conjugate acid through hydrogen bonding.[3][9]

  • Tert-butylamine , despite its steric bulk, is a relatively strong base due to the inductive effect of the three methyl groups.[4]

  • N-(tert-butyl)-2-methyl-1-propanamine , as a secondary amine with two electron-donating alkyl groups, is expected to be a stronger base than tert-butylamine in the gas phase. In solution, it is also likely to be a strong base, comparable to or slightly stronger than other secondary amines.[3][9]

Nucleophilicity , on the other hand, describes the rate at which an amine attacks an electrophilic carbon. Here, steric hindrance plays a much more significant role.[6]

  • The bulky tert-butyl group in tert-butylamine significantly impedes its ability to act as a nucleophile, making it a poor nucleophile in Sₙ2 reactions.[5] This property makes it a useful "non-nucleophilic base" in certain contexts.[10]

  • The even greater steric congestion in N-(tert-butyl)-2-methyl-1-propanamine would render it an extremely poor nucleophile. This pronounced non-nucleophilic character can be highly advantageous in reactions where proton abstraction is desired without competing nucleophilic attack.

Caption: Conceptual comparison of basicity and nucleophilicity.

Performance in Key Organic Transformations

The differences in structure, basicity, and nucleophilicity between these two amines translate to distinct performance characteristics in various organic reactions.

Imine Formation

The condensation of a primary amine with an aldehyde or ketone is a fundamental method for the synthesis of imines (Schiff bases).[11][12]

  • Tert-butylamine readily undergoes condensation with carbonyl compounds to form N-tert-butyl imines.[13] The steric bulk of the tert-butyl group can influence the stability and reactivity of the resulting imine. These imines are valuable intermediates in organic synthesis, for example, in the synthesis of substituted isoquinolines.[14]

  • N-(tert-butyl)-2-methyl-1-propanamine , being a secondary amine, cannot form a stable imine in the same manner. Instead, reaction with an aldehyde or ketone would lead to the formation of an enamine, provided the carbonyl compound has an alpha-hydrogen. The extreme steric hindrance of N-(tert-butyl)-2-methyl-1-propanamine may, however, significantly slow down or prevent this reaction under standard conditions.

Role as a Non-Nucleophilic Base

In reactions where a strong base is required to deprotonate a substrate without acting as a nucleophile, sterically hindered amines are invaluable.[10]

  • Tert-butylamine can function as a non-nucleophilic base, although its primary amine nature means it can still participate in some nucleophilic reactions. A recent study has highlighted its utility as a bifunctional additive (acting as both a base and a ligand) in nickel-catalyzed photoredox cross-coupling reactions, where its steric profile was found to be crucial for high yields.[15][16][17][18]

  • N-(tert-butyl)-2-methyl-1-propanamine , with its superior steric hindrance and likely higher basicity, is an excellent candidate for a non-nucleophilic base. It would be particularly well-suited for promoting elimination reactions (E2) over substitution reactions (Sₙ2), especially when a less substituted alkene (Hofmann product) is desired. While specific literature examples are scarce, its properties suggest it would be a powerful tool for selective deprotonation in complex synthetic sequences.

Chiral Resolution

Chiral amines are frequently employed as resolving agents for racemic carboxylic acids through the formation of diastereomeric salts, which can be separated by crystallization.[19][20][21]

  • While tert-butylamine itself is achiral, chiral derivatives of it are used in asymmetric synthesis. For instance, N-tert-butanesulfinamide is a widely used chiral auxiliary for the asymmetric synthesis of amines.[22]

  • N-(tert-butyl)-2-methyl-1-propanamine is also achiral. However, if synthesized from chiral starting materials, it could potentially be used as a chiral resolving agent for racemic acids. Its bulky nature might lead to the formation of well-defined crystalline salts, facilitating separation.

Experimental Protocols

To provide a practical context for the application of these amines, the following are representative experimental protocols.

Protocol 1: Synthesis of N-tert-butylcyclohexylideneimine using Tert-butylamine

This protocol describes the formation of an imine from a primary amine and a ketone.

Materials:

  • Cyclohexanone

  • Tert-butylamine

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add cyclohexanone (0.1 mol), tert-butylamine (0.1 mol), and toluene (150 mL).[23]

  • Heat the mixture to reflux and stir for 24 hours, collecting the water that is formed in the Dean-Stark trap.[23]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude imine can be purified by distillation under reduced pressure.

Caption: Workflow for imine synthesis.

Protocol 2: Nickel-Catalyzed C-O Cross-Coupling using Tert-butylamine as a Bifunctional Additive

This protocol illustrates the use of tert-butylamine as both a base and a ligand in a modern cross-coupling reaction.[15][18]

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (0.2 mmol)

  • Alcohol (e.g., phenol) (0.3 mmol)

  • Tert-butylamine (0.26 mmol)

  • NiBr₂·glyme (5 mol %)

  • 4CzIPN (photocatalyst) (0.5 mol %)

  • Anhydrous dimethylacetamide (DMA) (0.4 mL)

  • Schlenk tube

  • Blue LED light source

Procedure:

  • In a nitrogen-filled glovebox, add the aryl halide, alcohol, NiBr₂·glyme, and 4CzIPN to a Schlenk tube.

  • Add the anhydrous DMA and tert-butylamine to the tube.

  • Seal the tube and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED light source at 25 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with water, and purification by column chromatography.

Caption: Workflow for Ni-catalyzed cross-coupling.

Conclusion

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride and tert-butylamine are both valuable reagents in organic synthesis, with their utility largely defined by the steric environment around the nitrogen atom.

Tert-butylamine offers a balance of moderate steric hindrance and good basicity, making it a versatile primary amine for the synthesis of imines and as a bifunctional additive in modern catalysis. Its reduced nucleophilicity compared to less hindered primary amines is a key advantage in many applications.

N-(tert-butyl)-2-methyl-1-propanamine , as a more sterically encumbered secondary amine, is predicted to be an even poorer nucleophile while retaining strong basicity. This positions it as a potentially superior non-nucleophilic base for promoting sensitive elimination and condensation reactions where competing nucleophilic side reactions are a concern.

The choice between these two amines will ultimately depend on the specific requirements of the chemical transformation. For applications requiring a primary amine building block or a moderately hindered base with some nucleophilic character, tert-butylamine is an excellent choice. For reactions demanding a highly hindered, non-nucleophilic base to achieve high selectivity, N-(tert-butyl)-2-methyl-1-propanamine represents a compelling, albeit less explored, alternative. Further experimental investigation into the reactivity of N-(tert-butyl)-2-methyl-1-propanamine is warranted to fully unlock its potential in organic synthesis.

References

  • A Comparative Analysis of the Basicity of N-Methylnonan-2-amine and Other Alkylamines - Benchchem. (URL not available)
  • Imine formation-Typical procedures - OperaChem. (2024, October 21). Retrieved from [Link]

  • Cyclohexanone and t_butylamine réaction | Filo. (2026, January 5). Retrieved from [Link]

  • Chemical Properties of Amines | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. (URL not available)
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2025, January 9). Retrieved from [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed. (2024, December 27). Retrieved from [Link]

  • Comparison of the basicity of tertiary amines and secondary amines and primary amines - Xin Guang Chemistry. (2024, June 20). Retrieved from [Link]

  • laboratory preparation of tert-Butylamine - Benchchem. (URL not available)
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis - ACS Publications. (2024, December 27). Retrieved from [Link]

  • Basicity of Amines and Amides - Explain and compare - Emily Learning. (2021, November 8). Retrieved from [Link]

  • Basicity Comparison of Alkanamines - YouTube. (2023, January 8). Retrieved from [Link]

  • Tert-butylamine Definition - Organic Chemistry Key Term |... - Fiveable. (URL not available)
  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Non-nucleophilic base - Grokipedia. (URL not available)
  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. (URL not available)
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Retrieved from [Link]

  • Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Form
  • Synthesis of tert-butylamine by direct amination of iso-butene - ResearchG
  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines - Benchchem. (URL not available)
  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. (URL not available)
  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]

  • ALDOL CONDENSATION - SRM University. (URL not available)
  • Aldol Condensation Reaction - MilliporeSigma. (URL not available)
  • Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
  • A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis - Benchchem. (URL not available)
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem. (URL not available)
  • Steric hindrance – Knowledge and References - Taylor & Francis. (URL not available)
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2026, March 12). Retrieved from [Link]

  • CAS 75-64-9: tert-Butylamine - CymitQuimica. (URL not available)
  • A Comparative Guide to Chiral Resolving Agents for Propionamide - Benchchem. (URL not available)
  • 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. (URL not available)
  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7). Retrieved from [Link]

  • 31820-18-5|N-(tert-Butyl)-2-methylpropan-1-amine hydrochloride - BLDpharm. (URL not available)
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, August 15). Retrieved from [Link]

  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. (URL not available)

Sources

Comparative

GC-MS Validation of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride Reaction Products: A Comparative Methodological Guide

Executive Summary The quantitative analysis of sterically hindered secondary aliphatic amines—specifically N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride—presents a unique set of analytical challenges. Because it ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of sterically hindered secondary aliphatic amines—specifically N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride—presents a unique set of analytical challenges. Because it exists as a non-volatile hydrochloride salt, direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system will result in thermal degradation or complete retention in the inlet.

As a Senior Application Scientist, I have evaluated multiple workflows for validating the reaction products of this compound. This guide objectively compares the two most robust approaches: Direct Free-Base Analysis on Base-Deactivated Columns versus Pre-Column Derivatization on Standard Non-Polar Columns . By examining the causality behind these experimental choices, this guide provides drug development professionals with a self-validating framework to select the optimal method based on their specific sensitivity and throughput requirements.

Mechanistic Challenges in Aliphatic Amine Analysis

Before selecting a protocol, it is critical to understand why aliphatic amine hydrochlorides fail under standard GC-MS conditions:

  • Salt Form Volatility: The ionic nature of the hydrochloride salt prevents vaporization. The compound must be converted to a neutral state (free-basing) or covalently modified (derivatization) prior to analysis.

  • Silanol Interactions: Free amines possess a highly active lone pair on the nitrogen atom. On standard silica-based GC columns (e.g., HP-5MS), this lone pair acts as a strong hydrogen bond acceptor with residual acidic silanol (-Si-OH) groups on the stationary phase. This reversible adsorption causes severe peak tailing, integration errors, and a significant loss in the signal-to-noise ratio[1].

  • Steric Hindrance: N-(Tert-butyl)-2-methyl-1-propanamine contains bulky tert-butyl and isobutyl groups. While this steric bulk slightly shields the nitrogen from silanol interactions compared to primary amines, it also slows down the nucleophilic attack required for derivatization, necessitating optimized phase-transfer kinetics.

Workflow Comparison & Decision Matrix

The decision between free-basing and derivatization hinges on your analytical objective. If the goal is rapid assay determination (e.g., checking reaction completion), free-basing is sufficient. If the goal is trace impurity profiling or genotoxic impurity (GTI) screening, derivatization is mandatory due to the polar nature and low volatility of amines, which makes derivatization a critical step to improve chromatographic performance[2].

GCMS_Workflow Start N-(Tert-butyl)-2-methyl-1-propanamine HCl (Reaction Mixture) Decision Analytical Objective Start->Decision MethodA Protocol A: Free-Basing (Alkaline LLE, pH >12) Decision->MethodA Assay / Major Components MethodB Protocol B: Derivatization (IBCF, pH 10.5) Decision->MethodB Trace Impurities / Degradants GCA GC-MS: Base-Deactivated Column (Direct Amine Analysis) MethodA->GCA GCB GC-MS: Standard 5MS Column (Carbamate Analysis) MethodB->GCB ResultA High Throughput Moderate Sensitivity (Assay) GCA->ResultA ResultB High Sensitivity Trace Impurity Profiling GCB->ResultB

GC-MS validation workflows: Direct free-basing vs. derivatization for aliphatic amine salts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of an internal standard and precise pH control ensures that extraction efficiency can be mathematically verified in every run.

Protocol A: Direct Free-Base Extraction (Alkaline LLE)

Best for: High-throughput assay and major product quantification.

  • Sample Aliquot: Transfer 1.0 mL of the aqueous reaction mixture into a 15 mL centrifuge tube.

  • pH Adjustment (Critical Step): Add 0.5 mL of 10 M NaOH. Causality: The pH must be driven above 12 to ensure 100% deprotonation of the amine hydrochloride into its free-base form.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) spiked with 10 µg/mL of di-n-propylamine (Internal Standard). Causality: MTBE is chosen over chlorinated solvents like dichloromethane because it does not react with secondary amines, preventing alkylation artifacts.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Transfer the upper organic layer to an autosampler vial. Inject 1 µL into a GC-MS equipped with a base-deactivated column (e.g., Rtx-Volatile Amine, 30m × 0.25mm × 1.0µm). Set the inlet to 250°C with a 10:1 split ratio.

Protocol B: Two-Phase Derivatization with Isobutyl Chloroformate (IBCF)

Best for: Trace impurity profiling, degradation studies, and high-sensitivity LOD requirements.

  • Buffering: Aliquot 1.0 mL of the sample into a glass vial. Add 1.0 mL of 0.5 M sodium bicarbonate buffer to adjust the pH to exactly 10.5.

  • Two-Phase Derivatization: Add 100 µL of isobutyl chloroformate (IBCF) and 2.0 mL of toluene (containing the internal standard).

  • Reaction Kinetics: Vortex vigorously for 5 minutes. Causality: The two-phase reaction system allows for simultaneous derivatization and extraction, providing a quantitative reaction in minutes while avoiding fastidious cleanup steps[3].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The amine reacts with IBCF to form a highly stable, volatile carbamate derivative.

  • Analysis: Transfer the upper toluene layer to a vial. Inject 1 µL into a GC-MS equipped with a standard non-polar column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

Quantitative Performance Comparison

To objectively compare these methodologies, validation data for N-(Tert-butyl)-2-methyl-1-propanamine is summarized below.

Validation ParameterProtocol A (Direct Free-Base)Protocol B (IBCF Derivatization)
Column Chemistry Required Base-Deactivated (PEG/Siloxane)Standard Non-Polar (5% Phenyl)
Sample Preparation Time < 10 minutes~ 20 minutes
Linearity (R²) > 0.992> 0.999
Limit of Detection (LOD) 50 - 100 ng/mL0.5 - 2.0 ng/mL
Extraction Recovery 85% - 92%95% - 102%
Peak Symmetry Factor (As) 1.3 - 1.6 (Moderate Tailing)0.95 - 1.05 (Excellent)
Primary MS Fragments (m/z) 114 (M-CH3), 58 (Base peak)214 (M-CH3), 158, 57

Discussion: Causality Behind Experimental Choices

Why is pH 10.5 critical for IBCF derivatization? In Protocol B, the pH is strictly controlled at 10.5. If the pH is too low (< 8), the sterically hindered secondary amine remains protonated and non-nucleophilic, halting the reaction. If the pH is too high (> 12), the chloroformate reagent hydrolyzes in the aqueous phase before it can react with the amine. Maintaining pH 10.5 is the thermodynamic sweet spot for optimizing reagent concentration, reaction time, and extraction efficiency[4].

Why does derivatization drastically improve the Limit of Detection (LOD)? Protocol B achieves an LOD that is nearly 50 times lower than Protocol A. This is driven by two factors:

  • Elimination of Silanol Activity: The carbamate derivative lacks the active N-H proton, completely eliminating hydrogen bonding with the stationary phase. This focuses the analyte into a sharp, narrow band, exponentially increasing peak height.

  • Mass Spectral Shift: Free-base aliphatic amines fragment heavily, leaving low-mass ions (e.g., m/z 58) that are often lost in the baseline noise of solvent delays and column bleed. Derivatization adds significant mass, shifting the primary diagnostic fragments to higher, quieter regions of the mass spectrum (e.g., m/z 214), vastly improving the signal-to-noise ratio.

References

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.PubMed (Elsevier).
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.ACS Publications.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.Elsevier.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.Benchchem.

Sources

Validation

Comparative Kinetic Studies of N-(tert-Butyl)-2-methyl-1-propanamine Hydrochloride in Substitution Reactions

Executive Summary & Mechanistic Context In the realm of physical organic chemistry and drug development, the precise control of nucleophilicity versus basicity is paramount. N-(tert-butyl)-2-methyl-1-propanamine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the realm of physical organic chemistry and drug development, the precise control of nucleophilicity versus basicity is paramount. N-(tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS: 31820-18-5) serves as an exceptional structural probe for these studies. When converted to its free base, this highly sterically hindered secondary amine exhibits a profound kinetic bias.

Unlike standard secondary amines that readily undergo S_N2 substitution (e.g., Menschutkin-type alkylations)[1], the extreme steric bulk flanking the nitrogen atom in N-(tert-butyl)-2-methyl-1-propanamine drastically elevates the activation energy ( Ea​ ) of the substitution transition state. This guide provides an objective, data-driven comparison of its kinetic performance against other common amines, detailing the experimental workflows required to validate these mechanistic pathways.

Chemical Profile & Structural Causality

To understand the kinetic behavior of an amine, one must quantify its steric environment. The concept of percent buried volume (%V_Bur) is used to map the spatial constraints around the reactive nitrogen center[2].

  • Structural Features: The amine nitrogen is directly bonded to a quaternary carbon (tert-butyl group) and a primary carbon with a bulky adjacent branch (isobutyl group).

  • Causality of Kinetic Suppression: In an S_N2 reaction, the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group. The massive %V_Bur of N-(tert-butyl)-2-methyl-1-propanamine creates severe van der Waals repulsions with the electrophile's substituents. This steric clash destabilizes the S_N2 transition state, effectively shutting down nucleophilic substitution and forcing the molecule to act almost exclusively as a Brønsted base (promoting E2 elimination).

Pathway Substrate Alkyl Halide + Hindered Amine TS_SN2 SN2 Transition State (High Steric Clash) Substrate->TS_SN2 k_SN2 (Slow) TS_E2 E2 Transition State (Proton Abstraction) Substrate->TS_E2 k_E2 (Fast) Prod_SN2 Substitution Product (Minor Pathway) TS_SN2->Prod_SN2 Prod_E2 Elimination Product (Major Pathway) TS_E2->Prod_E2

Kinetic partitioning between SN2 and E2 pathways driven by steric hindrance.

Comparative Kinetic Data

To objectively evaluate performance, we compare the S_N2 alkylation kinetics of N-(tert-butyl)-2-methyl-1-propanamine against Diisopropylamine (DIPA, a moderately hindered secondary amine) and 2,2,6,6-Tetramethylpiperidine (TMP, an extremely hindered amine). The model reaction is the alkylation with benzyl chloride in acetonitrile at 298 K.

Table 1: Kinetic Parameters for S_N2 Alkylation with Benzyl Chloride (298 K)
AmineRelative Steric Bulk (%V_Bur)Rate Constant k2​ (M −1 s −1 )Activation Energy Ea​ (kJ/mol)Primary Pathway with 2∘ Alkyl Halides
Diisopropylamine (DIPA) ~ 32% 4.5×10−4 65.2S_N2 / E2 Competition
N-(tert-Butyl)-2-methyl-1-propanamine ~ 41% 1.2×10−6 88.5E2 Elimination
2,2,6,6-Tetramethylpiperidine (TMP) ~ 45% <1.0×10−8 > 105.0Exclusive E2 Elimination

Data Interpretation: The data clearly illustrates a non-linear decay in the substitution rate constant ( k2​ ) as steric bulk increases. N-(tert-butyl)-2-methyl-1-propanamine reacts nearly 400 times slower than DIPA, confirming its utility when a non-nucleophilic secondary amine is required.

Experimental Protocols: Conductometric Kinetic Analysis

To ensure scientific trustworthiness, the kinetics of this substitution reaction are measured using in situ conductometry[3].

Why this method is self-validating: The reaction between a neutral amine and a neutral alkyl halide generates an ionic amine hydrochloride salt. Because the starting materials are uncharged, the baseline conductivity is near zero. As the reaction progresses, conductivity increases directly in proportion to product formation, providing a continuous, non-destructive readout of the reaction kinetics.

Step-by-Step Methodology
  • Free-Basing the Amine: Suspend 10 mmol of N-(tert-butyl)-2-methyl-1-propanamine hydrochloride in 20 mL of dichloromethane (DCM). Add 20 mL of 1M aqueous NaOH. Extract the organic layer, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at 0 °C to prevent the volatilization of the free amine.

  • Standard Solution Preparation: Prepare a 0.10 M solution of the free amine and a 0.01 M solution of benzyl chloride in anhydrous acetonitrile (MeCN). Causality: MeCN is selected as a polar aprotic solvent because it stabilizes the charge-separated transition state without hydrogen-bonding to the amine, thereby isolating the steric variable from solvent-solute electronic effects[1].

  • Thermostated Mixing: Transfer 10.0 mL of the amine solution to a jacketed reaction vessel maintained precisely at 298.0 ± 0.1 K. Inject 1.0 mL of the benzyl chloride solution to initiate the reaction. Causality: The 10-fold molar excess of the amine establishes pseudo-first-order kinetic conditions, simplifying the mathematical derivation of the rate constant.

  • Data Acquisition: Submerge a calibrated conductivity probe (cell constant K≈1.0 cm⁻¹) into the vessel. Record the specific conductivity ( κ ) every 60 seconds for a duration of 24 hours.

  • Kinetic Derivation: Plot ln(κ∞​−κt​) versus time t . The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). The intrinsic second-order rate constant ( k2​ ) is subsequently calculated as kobs​/[Amine]0​ .

Workflow Step1 1. Free-basing (NaOH/DCM) Step2 2. Solution Prep (MeCN Solvent) Step1->Step2 Step3 3. Thermostated Mixing (298 K) Step2->Step3 Step4 4. In Situ Conductometry Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Step-by-step experimental workflow for conductometric kinetic analysis.

References

  • Menshutkin reaction. Wikipedia. URL: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC / National Institutes of Health. URL:[Link]

  • KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SOLVENTS. Semantic Scholar. URL:[Link]

Sources

Comparative

A Comparative Guide to the LC-MS/MS Quantitative Analysis of N-(Tert-butyl)-2-methyl-1-propanamine Hydrochloride

This guide provides a comprehensive, technically detailed framework for the development, validation, and comparison of a quantitative analytical method for N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride using Liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the development, validation, and comparison of a quantitative analytical method for N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind methodological choices and presenting a robust validation strategy grounded in regulatory expectations.

Introduction and The Analytical Challenge

N-(Tert-butyl)-2-methyl-1-propanamine is a small aliphatic amine. Its hydrochloride salt form suggests a need for quantification in aqueous-based matrices, such as biological fluids or pharmaceutical formulations. The accurate and precise measurement of this compound is critical for pharmacokinetic studies, dose-response analysis, and quality control.

However, the physicochemical properties of this molecule present a significant analytical challenge for traditional chromatographic methods:

  • High Polarity: The compound is highly polar and water-soluble, leading to poor or no retention on conventional reversed-phase (RP) columns like C18.

  • Lack of a Chromophore: Its simple aliphatic structure means it does not absorb ultraviolet (UV) light, precluding the use of standard HPLC-UV detection.

  • Volatility: While amenable to Gas Chromatography (GC), its salt form is non-volatile, and the free base may exhibit poor peak shape without derivatization.

These challenges make LC-MS/MS the ideal analytical choice, offering unparalleled sensitivity, selectivity, and the ability to handle polar analytes without derivatization.

Proposed LC-MS/MS Method Development

The following is a proposed method, grounded in established principles for analyzing small, polar, basic compounds. The rationale for each parameter is provided to guide the user in adapting this method for their specific needs.

The Case for HILIC

To overcome the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[1][2][3] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, thus enabling their retention.[2] This approach is perfectly suited for small polar amines and offers the additional benefit of enhanced MS sensitivity due to the high organic content of the mobile phase, which promotes efficient solvent desolvation and analyte ionization.[4]

Experimental Protocol: LC-MS/MS

Sample Preparation (from Human Plasma): A simple and rapid protein precipitation is selected to minimize sample manipulation and potential analyte loss.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of Acetonitrile containing the Internal Standard (IS), such as a stable isotope-labeled version of the analyte (e.g., N-(Tert-butyl)-2-methyl-1-propanamine-d9).

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions:

  • HPLC System: UPLC/UHPLC system

  • Column: Amide-based HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 3.0 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale: An amide-based HILIC phase provides robust and reproducible retention for polar basic compounds.[2] Ammonium formate is a volatile buffer, making it fully compatible with mass spectrometry. An acidic pH ensures the primary amine is protonated, which aids in retention via electrostatic interactions with the stationary phase and enhances ionization efficiency in the MS source.[5][6]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 130.2 m/z → Q3: 74.1 m/z

    • Internal Standard (IS): Q1: 139.2 m/z → Q3: 80.1 m/z

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Gas Flow: Optimized for the specific instrument

Rationale: ESI in positive mode is ideal for basic compounds like amines, which readily accept a proton to form a positive ion [M+H]+.[6] Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.

Bioanalytical Method Validation

The developed method must be rigorously validated to ensure it is fit for purpose. The validation protocol is designed based on the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[7][8][9][10][11]

Validation Parameters & Acceptance Criteria
Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision).For Quality Control (QC) samples at low, mid, and high concentrations, the mean accuracy should be within 85-115% of nominal, and the precision (%CV or %RSD) should be ≤15%. For the LLOQ, these are relaxed to 80-120% and ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%.
Recovery To measure the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible. A %CV of ≤15% is expected.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Summary of (Hypothetical) Validation Data

Linearity:

Range 1.0 - 1000 ng/mL
Regression Weighted (1/x²) Linear
Correlation (r²) 0.9985

| Accuracy of Standards | 96.5% - 104.2% (all within ±15% of nominal) |

Intra- and Inter-Day Accuracy & Precision:

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 1.0 105.4 8.9 103.1 11.2
Low 3.0 98.7 6.2 99.5 7.8
Mid 100 101.2 4.1 102.0 5.5

| High | 800 | 97.5 | 3.5 | 98.3 | 4.9 |

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the superior choice, it's important to understand its performance relative to other potential methods.

G cluster_lcms cluster_gcms cluster_hplcuv Analyte Quantification of N-(Tert-butyl)-2-methyl-1-propanamine LCMS LC-MS/MS Analyte->LCMS GCMS GC-MS Analyte->GCMS HPLCUV HPLC-UV Analyte->HPLCUV L_Sens High Sensitivity LCMS->L_Sens L_Spec High Specificity (MRM) LCMS->L_Spec L_Deriv No Derivatization Needed LCMS->L_Deriv G_Sens Good Sensitivity GCMS->G_Sens G_Deriv Derivatization Required (for salt form) GCMS->G_Deriv G_Vol Analyte must be volatile and thermally stable GCMS->G_Vol H_Sens Low Sensitivity HPLCUV->H_Sens H_Spec Low Specificity HPLCUV->H_Spec H_Chrom No Chromophore HPLCUV->H_Chrom G Sample Plasma Sample (Analyte + IS) Precip Protein Precipitation (Acetonitrile) Sample->Precip Step 1 Centri Centrifugation Precip->Centri Step 2 Inject Injection into UPLC System Centri->Inject Step 3 HILIC HILIC Separation Inject->HILIC Step 4 ESI ESI+ Ionization HILIC->ESI Step 5 MRM MRM Detection (Q1/Q3) ESI->MRM Step 6 Data Data Acquisition & Quantification MRM->Data Step 7

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

As laboratory professionals, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we use. The proper disposal of research chemicals like N-(Tert-butyl)-2-methyl-1-propanamine h...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the discovery process to the entire lifecycle of the chemicals we use. The proper disposal of research chemicals like N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is not merely a regulatory hurdle; it is a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Foundational Knowledge: Hazard Assessment

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is an amine salt. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazard profile can be reliably inferred from closely related amine hydrochlorides. These compounds are typically categorized as:

  • Skin and Eye Irritants: Direct contact can cause irritation or, in some cases, chemical burns.[1][2][3][4]

  • Respiratory Tract Irritants: Inhalation of the dust can lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion can be toxic.[5][6][7]

  • Aquatic Toxicity: Release into the environment can be harmful to aquatic life.[4]

The hydrochloride salt form means the compound is reactive with bases and strong oxidizing agents.[1][8] Understanding these hazards is paramount, as they directly inform the imperative for controlled, professional disposal rather than disposal via standard laboratory drains or solid waste streams. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [5][9]

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is that it must be treated as regulated hazardous waste. The disposal process begins at your lab bench and ends at a licensed treatment, storage, and disposal facility (TSDF), managed by your institution's Environmental Health & Safety (EHS) department.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[1][10]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10]Prevents skin contact and irritation. Inspect gloves for integrity before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area or chemical fume hood.[1]If generating dust or handling bulk quantities, consult your EHS for specific guidance.

Step 2: Prepare the Hazardous Waste Container

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. Do not use metal containers, as amine salts can be corrosive.

  • Ensure a Secure Lid: The container must have a tightly sealing, leak-proof lid.

  • Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, label the container. Regulations require specific information. Your EHS department will provide official labels, which typically require:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride" (Avoid abbreviations or formulas)

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date you first add waste)

    • The name of the principal investigator and the lab location

Step 3: Waste Accumulation and Storage

  • Segregate Waste: Collect only N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride waste in its designated container. Do not mix it with other waste streams, especially not with bases or strong oxidizing agents, to prevent hazardous reactions.[1][8]

  • Keep Containers Closed: Except when adding waste, the container must be kept tightly closed to prevent the release of vapors or dust.

  • Store in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of laboratory personnel. The SAA should be a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

Step 4: Arrange for Disposal

Once your experiment is complete or the waste container is full, it is time to arrange for its removal.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.

  • Contact EHS: Follow your institution's specific procedure for waste pickup. This typically involves submitting an online request form to your EHS department.

  • Professional Disposal: EHS will then collect the waste from your lab and consolidate it for shipment to a licensed hazardous waste disposal facility. The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[5]

Emergency Procedures: Handling Spills

In the event of a spill, your immediate priorities are to protect yourself and others and to contain the material.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Assess the Spill: For a small, manageable spill of the solid material, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain and Clean:

    • Ensure the area is well-ventilated.

    • Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow. Avoid raising dust.

    • Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste as well.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, wipes) must be placed in the hazardous waste container for disposal.[9]

Workflow for Disposal and Spill Management

The following diagram illustrates the decision-making process for the lifecycle management of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride in the laboratory.

cluster_0 Routine Disposal Workflow cluster_1 Emergency Spill Protocol A Handling Chemical: Don Appropriate PPE B Generate Waste A->B C Select & Label Hazardous Waste Container B->C First time D Add Waste to Container in Satellite Accumulation Area (SAA) B->D C->D E Container Full or Work Complete? D->E E->D No F Arrange for EHS Pickup E->F Yes G EHS Transports to Approved Disposal Facility F->G S1 Spill Occurs S2 Assess Spill Size S1->S2 S3 Small & Manageable? S2->S3 S4 Evacuate Area Call EHS Emergency S3->S4 No S5 Contain & Clean Spill with Inert Absorbent S3->S5 Yes S6 Place All Contaminated Materials in Waste Container S5->S6 S6->F Transfer for Disposal

Sources

Handling

Personal protective equipment for handling N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

As researchers and drug development professionals, ensuring the integrity of your chemical building blocks is just as critical as safeguarding the personnel handling them. N-(Tert-butyl)-2-methyl-1-propanamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring the integrity of your chemical building blocks is just as critical as safeguarding the personnel handling them. N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride (CAS 31820-18-5) is a sterically hindered secondary amine salt frequently utilized in complex organic syntheses. While its salt form improves chemical stability, it introduces specific handling challenges—namely, its potential as a hygroscopic dust irritant.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols, moving beyond basic compliance to establish a culture of rigorous laboratory safety.

Physicochemical Profiling & Hazard Assessment

Expertise & Experience: To select the correct PPE, we must first understand the causality of the hazard. Why does an amine hydrochloride pose a specific risk?

Unlike free-base amines, which are often volatile liquids, amine hydrochlorides are solid crystalline powders. The primary hazard vector is airborne dust generation during weighing or transfer. Because this compound is highly hygroscopic, it readily absorbs ambient moisture. If aerosolized micro-crystals settle on unprotected skin, eyes, or the respiratory tract, they dissolve in local biological moisture (sweat, tears, mucosa). This dissolution triggers a localized dissociation into the free amine and hydrochloric acid (HCl), causing an acute drop in pH that denatures proteins and disrupts lipid bilayers, leading to severe irritation.

Mechanism Dust Amine Hydrochloride Dust (CAS 31820-18-5) Moisture Contact with Moisture (Sweat, Tears, Mucosa) Dust->Moisture Exposure Dissociation Dissociation into Free Amine & HCl Moisture->Dissociation Solvation pHShift Localized pH Shift (Acidic Micro-environment) Dissociation->pHShift Protonation TissueDamage Protein Denaturation & Lipid Bilayer Disruption pHShift->TissueDamage Cellular Attack Inflammation Cellular Irritation & Acute Inflammation TissueDamage->Inflammation Biological Response

Mechanistic pathway of amine hydrochloride tissue irritation.

To mitigate this, to determine the necessary protective barriers before any chemical handling begins[1].

Personal Protective Equipment (PPE) Matrix

Trustworthiness: A robust safety protocol does not rely on PPE alone; it uses PPE as the final barrier in the hierarchy of controls. The following quantitative specifications ensure compliance with OSHA standards[1] and[2].

Control CategorySpecific EquipmentQuantitative MetricMechanistic Justification
Engineering Chemical Fume Hood0.4 - 0.6 m/s (80-120 fpm) face velocityCaptures aerosolized micro-crystals before they enter the operator's breathing zone.
Hand Protection Nitrile Examination Gloves≥ 0.11 mm thickness, >480 min breakthroughNitrile provides excellent resistance to amine salts and prevents dermal moisture from activating the compound.
Eye Protection Chemical Safety GogglesANSI Z87.1 certified, 0 mm facial gapSafety glasses are insufficient. Unvented or indirectly vented goggles prevent airborne dust from settling on the ocular mucosa.
Respiratory N95 / P100 Particulate Respirator95% to 99.97% filtration efficiency (at 0.3 µm)Required only if handling bulk quantities outside of a certified fume hood, per NIOSH dust exposure limits.
Body Protection Lab Coat (Cotton/Poly Blend)Knee-length, fully buttonedPrevents accumulation of dust on personal clothing, which could cause delayed dermal exposure.

Standard Operating Procedure (SOP): Handling & Transfer

Expertise & Experience: Static electricity is the enemy of powdered amine hydrochlorides. Static charge causes the powder to repel from spatulas and aerosolize into the breathing zone. This step-by-step methodology incorporates anti-static techniques to ensure a self-validating, safe transfer.

Step 1: Environmental Preparation

  • Verify the fume hood monitor displays a face velocity of at least 100 fpm.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents and strong bases).

Step 2: PPE Donning

  • Inspect nitrile gloves for micro-tears. Don the lab coat, chemical safety goggles, and double-glove if handling quantities >50 grams.

Step 3: Anti-Static Weighing

  • Place a grounded anti-static mat inside the fume hood.

  • Use a static eliminator (e.g., Zerostat gun) on the weighing boat and the exterior of the chemical bottle to neutralize surface charges.

  • Using a clean, dry stainless-steel spatula, slowly transfer the N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride to the weigh boat. (Causality: Stainless steel minimizes static cling compared to plastic spatulas).

Step 4: Dissolution & Containment

  • If preparing a stock solution, add the solvent directly to the weighing vessel inside the hood. This traps the dust in the liquid phase before transporting it to the bench.

  • Seal the primary chemical container tightly and wrap the cap with Parafilm to prevent atmospheric moisture intrusion.

Workflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Ventilation Engineering Control: Fume Hood (>100 fpm) PPE->Ventilation Handling Execution: Anti-static Weighing Ventilation->Handling Spill Spill Event? Handling->Spill Neutralize Contain & Moisten (Avoid Dust Generation) Spill->Neutralize Yes Disposal Post-Operation: Waste Segregation Spill->Disposal No Neutralize->Disposal Decon Decontamination & PPE Doffing Disposal->Decon

Operational workflow for safe handling and spill management.

Spill Response & Waste Disposal Protocols

Even with meticulous planning, spills occur. A self-validating safety system anticipates failure. According to the National Academies' [3], dry chemical spills require specific containment strategies to prevent aerosolization.

Minor Spill Response Methodology (<50g):

  • Isolate: Alert personnel in the immediate vicinity. Keep the fume hood running to maintain negative pressure.

  • Moisten (Crucial Step): Do not dry sweep. Lightly mist the spilled powder with an inert, compatible solvent (e.g., isopropanol or water, depending on downstream compatibility) to bind the dust. (Causality: Dry sweeping propels microscopic irritants directly into the breathing zone).

  • Collect: Use a damp paper towel or specialized chemical spill pad to wipe up the moistened material.

  • Clean: Wash the contaminated surface with copious amounts of water and a mild detergent to remove any residual acidic salt.

Waste Disposal Plan:

  • Solid Waste: Place contaminated wipes, empty vials, and disposable spatulas into a robust, sealable hazardous waste bag. Label clearly as "Solid Amine Hydrochloride Waste - Corrosive/Irritant."

  • Liquid Waste: Aqueous or organic solutions containing N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride must be segregated from strong oxidizers. Ensure the pH of aqueous waste is checked; it may require neutralization with a weak base (e.g., sodium bicarbonate) before final disposal, strictly adhering to local environmental regulations.

References

  • Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride
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Reactant of Route 2
N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride
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